Physical and chemical properties of 1-Amino-3-cyclohexyloxy-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Amino-3-cyclohexyloxy-propan-2-ol, with the CAS number 89100-83-4, is a chemical compound belonging to the class of amino alcohols. Its structure...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-cyclohexyloxy-propan-2-ol, with the CAS number 89100-83-4, is a chemical compound belonging to the class of amino alcohols. Its structure, featuring a cyclohexyl ether moiety linked to an aminopropanol backbone, suggests potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of pharmacologically active agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a putative synthetic pathway, and discusses the general analytical techniques applicable for its characterization. Due to a lack of specific experimental data in the public domain, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental approaches.
Physicochemical Properties
Quantitative data for 1-Amino-3-cyclohexyloxy-propan-2-ol is limited, with most available information being predicted values. These properties are summarized in the table below. It is critical for researchers to experimentally verify these values for any practical application.
The synthesis likely proceeds via the reaction of cyclohexanol with an epoxide, followed by the introduction of the amino group. A common precursor for the propan-2-ol backbone is epichlorohydrin.
Step 1: Formation of the Ether Linkage
Cyclohexanol can be reacted with epichlorohydrin in the presence of a base to form the intermediate, [(cyclohexyloxy)methyl]oxirane.
Step 2: Amination of the Epoxide
The resulting epoxide is then subjected to aminolysis, where the epoxide ring is opened by an amine source, such as ammonia, to yield the final product, 1-Amino-3-cyclohexyloxy-propan-2-ol.
A potential starting material for the synthesis is [(cyclohexyloxy)methyl]oxirane (CAS 3681-02-5).[3]
Unraveling the Molecular Activities of 1-Amino-3-cyclohexyloxy-propan-2-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Amino-3-cyclohexyloxy-propan-2-ol is a chemical entity belonging to the class of aminopropanol derivatives. While the core structure is shared by...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-cyclohexyloxy-propan-2-ol is a chemical entity belonging to the class of aminopropanol derivatives. While the core structure is shared by a range of pharmacologically active compounds, a comprehensive review of the scientific literature and patent databases reveals a significant gap in the understanding of the specific mechanism of action for this particular molecule. This technical guide consolidates the available structural information and draws parallels with closely related analogs to postulate potential biological activities, while clearly delineating the absence of direct experimental evidence. The primary aim is to provide a foundational resource for researchers and drug development professionals, highlighting the current knowledge vacuum and suggesting avenues for future investigation.
Chemical Structure and Properties
1-Amino-3-cyclohexyloxy-propan-2-ol possesses a characteristic 2-propanol backbone substituted with an amino group at the first carbon and a cyclohexyloxy group at the third carbon.
Property
Value
IUPAC Name
1-Amino-3-(cyclohexyloxy)propan-2-ol
Molecular Formula
C₉H₁₉NO₂
Molecular Weight
173.25 g/mol
CAS Number
89100-83-4
This data is compiled from publicly available chemical databases.
Postulated Mechanism of Action: Insights from Structural Analogs
Direct experimental data on the mechanism of action of 1-Amino-3-cyclohexyloxy-propan-2-ol is not available in the public domain. However, its structural architecture, specifically the aminopropanoloxy moiety, is a well-established pharmacophore in a class of drugs known as beta-adrenergic receptor antagonists (beta-blockers) .
The Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, regulating cardiovascular and bronchial function. The canonical signaling pathway is initiated by the binding of endogenous catecholamines, such as epinephrine and norepinephrine.
Figure 1: Simplified signaling pathway of β-adrenergic receptor activation.
Hypothetical Interaction of 1-Amino-3-cyclohexyloxy-propan-2-ol
Based on the structure of known beta-blockers, it is plausible that 1-Amino-3-cyclohexyloxy-propan-2-ol could act as an antagonist at β-adrenergic receptors. The key structural features that support this hypothesis are:
The Propanolamine Side Chain: The NH-CH₂-CH(OH)-CH₂-O- motif is critical for binding to the adrenergic receptor.
The Cyclohexyloxy Group: This lipophilic group would interact with a hydrophobic pocket within the receptor, influencing binding affinity and selectivity (i.e., for β₁ vs. β₂ receptors).
If this hypothesis holds true, the compound would competitively inhibit the binding of endogenous catecholamines to the β-AR, thereby preventing the downstream signaling cascade.
Figure 2: Postulated antagonistic action at the β-adrenergic receptor.
Experimental Protocols for Future Investigation
To elucidate the true mechanism of action of 1-Amino-3-cyclohexyloxy-propan-2-ol, a systematic experimental approach is required. The following protocols outline key experiments.
Receptor Binding Assays
Objective: To determine if the compound binds to adrenergic receptors and to quantify its affinity.
Methodology:
Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing specific adrenergic receptor subtypes (e.g., β₁, β₂, α₁).
Radioligand Binding: Perform competitive binding assays using a known radiolabeled antagonist (e.g., [³H]dihydroalprenolol for β-ARs).
Incubation: Incubate the membranes with the radioligand and varying concentrations of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Separation and Counting: Separate bound from free radioligand and quantify radioactivity using liquid scintillation counting.
Data Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity.
Figure 3: Workflow for a competitive radioligand binding assay.
Functional Assays
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist.
Methodology:
Cell Culture: Use a cell line expressing a specific β-AR subtype and a reporter system (e.g., cAMP-responsive element-luciferase).
Agonist Mode: Treat cells with varying concentrations of the test compound and measure the reporter signal (e.g., luminescence) to detect agonism.
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., isoproterenol). A reduction in the agonist-induced signal indicates antagonism.
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Future Directions
There is currently no published scientific literature detailing the mechanism of action of 1-Amino-3-cyclohexyloxy-propan-2-ol. Based on its structural similarity to known aryloxypropanolamines, it is hypothesized that the compound may exhibit activity as a beta-adrenergic receptor antagonist. However, this remains speculative without direct experimental validation.
Future research should focus on a systematic pharmacological characterization of this molecule, beginning with receptor binding and functional assays for adrenergic and other G-protein coupled receptors. Subsequent studies could explore its effects in more complex biological systems, such as isolated tissues and in vivo models, to understand its physiological impact. Such investigations are essential to unlock the potential therapeutic applications, if any, of this compound.
Foundational
A Technical Guide to the Spectroscopic Characterization of 1-Amino-3-cyclohexyloxy-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for the compou...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for the compound 1-Amino-3-cyclohexyloxy-propan-2-ol. It includes structured data tables, comprehensive experimental protocols, and a workflow diagram for the spectroscopic analysis process, designed to assist researchers in the identification and characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for 1-Amino-3-cyclohexyloxy-propan-2-ol based on its chemical structure and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~3.8 - 4.0
m
1H
CH-OH
~3.4 - 3.6
m
2H
O-CH₂
~3.2 - 3.4
m
1H
CH-O (cyclohexyl)
~2.6 - 2.8
m
2H
CH₂-NH₂
~1.0 - 2.0
m
10H
Cyclohexyl CH₂
(variable)
br s
3H
NH₂, OH
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm
Assignment
~78 - 82
CH-O (cyclohexyl)
~72 - 76
O-CH₂
~68 - 72
CH-OH
~45 - 50
CH₂-NH₂
~30 - 35
Cyclohexyl CH₂
~25 - 30
Cyclohexyl CH₂
~23 - 26
Cyclohexyl CH₂
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3400 - 3200
Strong, Broad
O-H and N-H stretching
2930 - 2850
Strong
C-H stretching (aliphatic)
1590 - 1560
Medium
N-H bending (scissoring)
1450
Medium
C-H bending
1100 - 1050
Strong
C-O stretching (ether and alcohol)
Table 4: Predicted Mass Spectrometry (MS) Data
m/z
Interpretation
187.15
[M]⁺ (Molecular Ion)
170.15
[M-NH₃]⁺
158.14
[M-CH₂NH₂]⁺
99.08
[C₆H₁₁O]⁺
83.08
[C₆H₁₁]⁺
57.07
[C₃H₇N]⁺
44.05
[CH₂NH₂]⁺
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of 1-Amino-3-cyclohexyloxy-propan-2-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial to avoid interfering signals.
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
Sample Preparation:
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[1]
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[2]
Data Acquisition:
Record a background spectrum of the empty sample holder (or pure KBr pellet).
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[2]
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C-H, C-O). The shape and intensity of the peaks provide additional structural information.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.[4]
Instrumentation: Use a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is suitable for polar, non-volatile compounds, making it a good choice for this molecule.
Data Acquisition:
Introduce the sample into the ion source.
For ESI, the sample solution is sprayed into the mass spectrometer, where solvent evaporation and ionization occur.
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
A detector records the abundance of each ion.
Data Analysis:
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.
Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Technical Whitepaper: On the Determination of the Crystal Structure of 1-Amino-3-cyclohexyloxy-propan-2-ol
Disclaimer: As of the date of this publication, the specific crystal structure of 1-Amino-3-cyclohexyloxy-propan-2-ol has not been deposited in publicly accessible crystallographic databases. This guide therefore provide...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As of the date of this publication, the specific crystal structure of 1-Amino-3-cyclohexyloxy-propan-2-ol has not been deposited in publicly accessible crystallographic databases. This guide therefore provides a comprehensive framework of the methodologies and expected outcomes for the synthesis, crystallization, and structural elucidation of this compound, intended to support researchers in this endeavor. The quantitative data presented is representative of analogous amino alcohol structures.
Introduction
1-Amino-3-cyclohexyloxy-propan-2-ol is a member of the propanolamine class of compounds. This structural family is of significant interest to the pharmaceutical industry, as many of its derivatives are known to interact with adrenergic receptors.[1] The archetypal "phenoxypropanolamine" scaffold is a cornerstone of beta-blocker pharmacology. The title compound, featuring a cyclohexyloxy group, represents a variation on this theme with potential for novel pharmacodynamic and pharmacokinetic properties.
The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction (SC-XRD), is fundamental to drug design and development.[2] It provides unequivocal proof of molecular connectivity, stereochemistry, and conformation. This data is critical for understanding structure-activity relationships (SAR), designing subsequent analogs, and modeling interactions with biological targets.[3] This document outlines the necessary experimental protocols to determine this crucial information for 1-Amino-3-cyclohexyloxy-propan-2-ol.
Experimental Protocols
Synthesis and Purification
A common and effective method for the synthesis of 1-amino-3-alkoxy-propan-2-ols involves the ring-opening of an epoxide with an appropriate alcohol, followed by the introduction of the amine. A plausible synthetic route is detailed below.
Protocol 2.1.1: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
Step 1: Epoxide Ring Opening. To a stirred solution of cyclohexanol (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add epichlorohydrin (1.05 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
Step 2: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude 1-(cyclohexyloxy)-2,3-epoxypropane by flash column chromatography.
Step 3: Amination. Dissolve the purified epoxide (1.0 eq) in a solution of 7N ammonia in methanol. Seal the reaction vessel and heat to 60 °C for 12 hours.
Step 4: Final Purification. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-Amino-3-cyclohexyloxy-propan-2-ol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step.[2] The compound must be of high purity. Several techniques should be systematically screened.
Protocol 2.2.1: Single Crystal Growth
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, hexane, and water) to identify suitable systems for crystallization.
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Vapor Diffusion (Hanging Drop or Sitting Drop):
Hanging Drop: Place a small drop (1-5 µL) of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).
Sitting Drop: Place the drop of the compound's solution on a pedestal within the well, separate from the reservoir solution.
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
The logical workflow for synthesis and crystallization is visualized below.
Figure 1: Workflow for Synthesis and Crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, its structure can be determined.[4]
Protocol 2.3.1: Data Collection and Structure Solution
Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[5] The sample is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly from a Cu or Mo source) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[2]
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of individual reflections. The data is scaled, and absorption corrections are applied.
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[6]
The workflow for structural elucidation is visualized below.
Figure 2: Workflow for Single-Crystal X-ray Diffraction.
Data Presentation
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information about the crystal and the experiment. Key data are summarized in tables for clarity.
Table 1: Representative Crystal Data and Structure Refinement Parameters.
(Note: Data are hypothetical, based on typical values for small organic molecules.)
Parameter
Value
Empirical formula
C₉H₁₉NO₂
Formula weight
173.25
Temperature
100(2) K
Wavelength
1.54178 Å (Cu Kα)
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a
10.12 Å
b
8.54 Å
c
12.33 Å
α
90°
β
105.2°
γ
90°
Volume
1028.1 ų
Z
4
Density (calculated)
1.118 Mg/m³
Absorption coefficient
0.61 mm⁻¹
F(000)
384
Crystal size
0.25 x 0.20 x 0.15 mm
Theta range for data collection
4.3 to 67.0°
Reflections collected
8540
Independent reflections
1810 [R(int) = 0.035]
Goodness-of-fit on F²
1.05
Final R indices [I>2sigma(I)]
R1
0.041
wR2
0.112
Table 2: Selected Bond Lengths and Angles.
(Note: Data are hypothetical and based on standard chemical values.)
Bond / Angle
Length (Å) / Degrees (°)
O(1)-C(2)
1.43
C(2)-C(1)
1.52
C(1)-N(1)
1.47
C(2)-C(3)
1.51
C(3)-O(2)
1.42
O(2)-C(cyclohexyl)
1.44
Angle
Degrees (°)
O(1)-C(2)-C(1)
109.5
O(1)-C(2)-C(3)
109.5
N(1)-C(1)-C(2)
112.0
C(2)-C(3)-O(2)
110.0
Relevance to Drug Development: Potential Biological Context
Many propanolamine derivatives function as antagonists at β-adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine.[8] Antagonism of these receptors is a key mechanism for treating cardiovascular conditions such as hypertension.
A simplified β-adrenergic signaling pathway is shown below. A molecule like 1-Amino-3-cyclohexyloxy-propan-2-ol could potentially act as an antagonist at the β-Adrenergic Receptor, blocking the downstream cascade.
The crystal structure would be invaluable for understanding how the cyclohexyloxy moiety fits into the ligand-binding pocket of the receptor, guiding the design of new analogs with improved potency, selectivity, or metabolic stability.
An In-depth Technical Guide to 1-Amino-3-cyclohexyloxy-propan-2-ol: Discovery and History
A comprehensive review of available scientific literature reveals a significant lack of in-depth information regarding the discovery, history, and specific biological activities of 1-Amino-3-cyclohexyloxy-propan-2-ol. Wh...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of available scientific literature reveals a significant lack of in-depth information regarding the discovery, history, and specific biological activities of 1-Amino-3-cyclohexyloxy-propan-2-ol. While this compound is listed in several chemical databases and is available from commercial suppliers, dedicated research publications detailing its synthesis, pharmacological properties, and mechanism of action are not readily found in the public domain. This guide presents the available information and provides context based on related chemical structures.
Chemical Identity and Properties
1-Amino-3-cyclohexyloxy-propan-2-ol is a chemical compound with the molecular formula C₉H₁₉NO₂.
A thorough search of scientific databases and historical chemical literature did not yield any specific information about the initial discovery or the historical development of 1-Amino-3-cyclohexyloxy-propan-2-ol. It is plausible that this compound was synthesized as part of a larger chemical library for screening purposes or as an intermediate in the synthesis of other molecules. However, without published research, its origins remain obscure.
Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol is not available in the reviewed literature, a general synthetic route can be postulated based on common organic chemistry reactions for similar amino alcohols.
A plausible synthetic pathway would involve a two-step process:
Epoxidation: Reaction of cyclohexanol with an epoxide-forming reagent like epichlorohydrin to form a glycidyl ether intermediate.
Amination: Opening of the epoxide ring of the glycidyl ether intermediate with ammonia or a protected amine source to yield the final product, 1-Amino-3-cyclohexyloxy-propan-2-ol.
Caption: A potential synthetic pathway for 1-Amino-3-cyclohexyloxy-propan-2-ol.
Potential Pharmacological Significance: Insights from Related Compounds
Although no specific pharmacological data exists for 1-Amino-3-cyclohexyloxy-propan-2-ol, the broader class of aryloxypropanolamines, which share a similar structural backbone, are well-known for their interactions with adrenergic receptors. Many compounds in this class function as β-adrenergic receptor antagonists (beta-blockers), which are used to treat various cardiovascular conditions.
It is conceivable that 1-Amino-3-cyclohexyloxy-propan-2-ol could exhibit some biological activity, potentially interacting with adrenergic or other receptor systems. However, without experimental data, any discussion of its mechanism of action or signaling pathways would be purely speculative.
Conclusion
The available information on 1-Amino-3-cyclohexyloxy-propan-2-ol is limited to its basic chemical identity. There is a notable absence of scientific literature detailing its discovery, historical context, specific synthetic procedures, and biological activity. While the structurally related class of aryloxypropanolamines offers some clues to its potential pharmacological relevance, any specific claims about the properties and functions of 1-Amino-3-cyclohexyloxy-propan-2-ol would require dedicated experimental investigation. This guide highlights the current knowledge gap and underscores the need for further research to elucidate the characteristics of this compound.
An In-depth Technical Guide to 1-Amino-3-cyclohexyloxy-propan-2-ol Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals Abstract The 1-amino-3-cyclohexyloxy-propan-2-ol scaffold represents a significant pharmacophore in medicinal chemistry, primarily recognized for its associ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-amino-3-cyclohexyloxy-propan-2-ol scaffold represents a significant pharmacophore in medicinal chemistry, primarily recognized for its association with beta-adrenergic receptor antagonists (beta-blockers). This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and structure-activity relationships (SAR) of derivatives and analogues based on this core structure. While extensive comparative quantitative data for a broad series of 1-amino-3-cyclohexyloxy-propan-2-ol derivatives is not widely available in public literature, this document presents generalized synthetic methodologies, detailed protocols for key pharmacological assays, and representative data to illustrate the evaluation process for these compounds. The guide also visualizes key signaling pathways and experimental workflows to provide a clear understanding of the underlying molecular mechanisms and research strategies.
Introduction to the 1-Amino-3-cyclohexyloxy-propan-2-ol Scaffold
The 1-amino-3-aryloxy-propan-2-ol motif is the cornerstone of a major class of cardiovascular drugs known as beta-blockers.[1] These agents are critical in the management of conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[2] The core structure consists of an aromatic or, in this specific case, a cycloaliphatic ether linked via a propan-2-ol side chain to a substituted amino group.[1] The nature of the ether moiety and the substituent on the amino group are key determinants of the compound's pharmacological profile, including its receptor selectivity, potency, and pharmacokinetic properties.[3]
Derivatives of 1-amino-3-cyclohexyloxy-propan-2-ol are analogues of established beta-blockers where the aromatic ring is replaced by a cyclohexyl group. This modification can influence the compound's lipophilicity, metabolic stability, and interaction with the receptor binding pocket. In addition to beta-adrenergic antagonism, related propanolamine structures have been investigated for other activities, including sodium channel blockade.
Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol Derivatives
The general synthetic route to aryloxypropanolamine beta-blockers is well-established and can be adapted for the synthesis of their cyclohexyloxy counterparts. A common and efficient method involves the reaction of a phenol (or in this case, cyclohexanol) with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable amine.
Representative Synthetic Protocol: Synthesis of 1-(Cyclohexyloxy)-3-(isopropylamino)propan-2-ol
This protocol describes a two-step synthesis of a representative derivative.
Step 1: Synthesis of 1-(Cyclohexyloxy)-2,3-epoxypropane
To a stirred solution of cyclohexanol (1.0 eq) in a suitable solvent such as methanol or in the absence of a solvent, add a base, typically a solution of sodium hydroxide (e.g., 25% aqueous solution, 1.2 eq).
To this mixture, add epichlorohydrin (1.5 eq) dropwise at a controlled temperature, often room temperature or slightly elevated (e.g., 50-60 °C).
The reaction mixture is stirred vigorously for several hours (e.g., 4-8 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the mixture is cooled, and the product is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be purified by vacuum distillation.
Step 2: Synthesis of 1-(Cyclohexyloxy)-3-(isopropylamino)propan-2-ol
The crude or purified 1-(cyclohexyloxy)-2,3-epoxypropane (1.0 eq) is dissolved in a suitable protic solvent like methanol or ethanol.
Isopropylamine (2.0-3.0 eq) is added to the solution. The excess amine also serves as the base for the reaction.
The reaction mixture is stirred at room temperature or gently refluxed for several hours (e.g., 6-12 hours), with reaction progress monitored by TLC.
After the reaction is complete, the solvent and excess amine are removed under reduced pressure.
The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining salts.
The organic layer is dried, and the solvent is evaporated to yield the crude product.
Purification can be achieved by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride) to afford the pure 1-(cyclohexyloxy)-3-(isopropylamino)propan-2-ol.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The primary expected pharmacological activity of 1-amino-3-cyclohexyloxy-propan-2-ol derivatives is beta-adrenergic blockade. However, depending on the nature of the substituents, these compounds could also exhibit activity at other targets, such as sodium channels.
Beta-Adrenergic Antagonism
The structure-activity relationship for beta-blockers is well-defined:
The Propan-2-ol Moiety: The secondary hydroxyl group is crucial for binding to the adrenergic receptor. The stereochemistry at this center is critical, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer.
The Amino Group: A secondary amine is optimal for activity. The substituent on the nitrogen atom influences potency and selectivity. Bulky groups like isopropyl and tert-butyl are common and generally confer high potency.
The Ether Linkage: The cyclohexyloxy group replaces the more common aryloxy group. Its size, conformation, and lack of aromaticity will modulate the binding affinity for the receptor compared to aromatic analogues.
Sodium Channel Blockade
Some beta-blockers and related compounds possess membrane-stabilizing activity, which is attributed to sodium channel blockade. This activity can contribute to their antiarrhythmic effects. The structural features for sodium channel blockade are less specific than for beta-blockade but often involve a lipophilic group and an ionizable amine.
Representative Quantitative Data
The following table presents hypothetical quantitative data for a series of 1-amino-3-cyclohexyloxy-propan-2-ol derivatives to illustrate how structure-activity relationships can be evaluated. The variations include modifications to the N-substituent, which is a common strategy in drug development to modulate potency and selectivity.
Compound ID
R-Group (on Amino)
β1 Adrenergic Receptor Binding Affinity (Ki, nM)
β2 Adrenergic Receptor Binding Affinity (Ki, nM)
Sodium Channel Blockade (IC50, µM)
Cpd-1
-H
550
1200
>100
Cpd-2
-CH3
120
450
85
Cpd-3
-CH(CH3)2 (isopropyl)
15
80
50
Cpd-4
-C(CH3)3 (tert-butyl)
25
45
65
Cpd-5
-CH2CH2OH
250
900
>100
Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative pharmacological data. It does not represent experimentally determined values.
Key Experimental Protocols
Beta-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for β1 and β2 adrenergic receptors.
Materials:
Membrane preparations from cells expressing human β1 or β2 adrenergic receptors.
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-blocker.
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Scintillation cocktail and liquid scintillation counter.
Procedure:
In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.
Add the radioligand, [3H]-DHA, at a concentration close to its Kd value.
For determining non-specific binding, add a high concentration of propranolol instead of the test compound.
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.
Wash the filters rapidly with ice-cold assay buffer.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Calculate the specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Electrophysiological Assay for Sodium Channel Blockade
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of test compounds on voltage-gated sodium channels.
Materials:
A cell line stably expressing a specific subtype of human voltage-gated sodium channel (e.g., Nav1.5).
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Borosilicate glass capillaries for pulling micropipettes.
Test compounds dissolved in the external solution.
Procedure:
Culture the cells on glass coverslips.
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
Pull a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).
Record baseline sodium currents in the absence of the test compound.
Perfuse the cell with the external solution containing the test compound at various concentrations.
Record the sodium currents in the presence of the compound after the effect has reached a steady state.
To assess use-dependent block, apply a train of depolarizing pulses at a certain frequency (e.g., 10 Hz) both before and during compound application.
Analyze the data by measuring the peak sodium current amplitude.
Plot the percentage of current inhibition against the compound concentration to determine the IC50 value for tonic and use-dependent block.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by 1-amino-3-cyclohexyloxy-propan-2-ol derivatives and a general workflow for their synthesis and evaluation.
Caption: Mechanism of voltage-gated sodium channel blockade.
Caption: Workflow for synthesis and evaluation of derivatives.
Conclusion
The 1-amino-3-cyclohexyloxy-propan-2-ol scaffold holds promise for the development of novel therapeutic agents, particularly in the cardiovascular arena. While this guide provides a foundational understanding of their synthesis and potential pharmacological evaluation, it also highlights the need for further research to generate comprehensive, comparative data for a series of these specific analogues. The detailed protocols and workflows presented herein offer a robust framework for researchers to undertake such investigations, which will be crucial for elucidating the full therapeutic potential of this chemical class.
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a summary of the available information for the chemical compound with CAS number 89100-83-4, identified as 1-Amino-3-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available information for the chemical compound with CAS number 89100-83-4, identified as 1-Amino-3-(cyclohexyloxy)propan-2-ol. The document compiles its chemical and physical properties and lists known suppliers. Notably, a comprehensive search of publicly available scientific literature and patent databases did not yield any specific information regarding the biological activity, mechanism of action, or established experimental protocols for this compound. The information presented herein is primarily collated from chemical supplier databases.
Chemical and Physical Properties
1-Amino-3-(cyclohexyloxy)propan-2-ol is a chemical intermediate. Its structural information and key properties are summarized below. It is important to note that some of the physical properties are estimated and may vary between suppliers.
A generalized synthetic route for cycloalkyl propanolamine derivatives, which includes structures similar to 1-Amino-3-(cyclohexyloxy)propan-2-ol, has been described. This process typically involves the reaction of a corresponding alcohol with epichlorohydrin, followed by a reaction with a primary amine. However, a specific, detailed experimental protocol for the synthesis of CAS 89100-83-4 was not found in the public domain.
Biological Activity and Mechanism of Action
A thorough search of scientific literature and patent databases did not reveal any studies on the biological activity or mechanism of action of 1-Amino-3-(cyclohexyloxy)propan-2-ol. While structurally related compounds, such as certain beta-adrenergic blocking agents, possess a propan-2-ol moiety, there is no direct evidence to suggest that CAS 89100-83-4 has similar properties.[3][4][5][6] A study on 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol has shown cardioprotective effects, but this is a distinct molecule.[7][8]
Experimental Protocols
No specific experimental protocols for the analysis or use of 1-Amino-3-(cyclohexyloxy)propan-2-ol were found in the available literature. For researchers acquiring this compound, a general workflow for chemical characterization would be necessary.
Caption: A generalized workflow for the procurement and characterization of a chemical compound.
Signaling Pathways
There is no information available in the public domain regarding any signaling pathways that may be modulated by 1-Amino-3-(cyclohexyloxy)propan-2-ol.
Suppliers
1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4) is available from several chemical suppliers, primarily for research and development purposes. A non-exhaustive list of potential suppliers is provided below.
Disclaimer: This list is for informational purposes only and does not constitute an endorsement of any particular supplier.
Conclusion
1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4) is a commercially available chemical compound with defined physical and chemical properties. However, there is a significant gap in the scientific literature regarding its biological effects, potential therapeutic applications, and associated experimental methodologies. This suggests that the compound may be a chemical intermediate or has not yet been a subject of extensive biological research. Professionals in drug development and research should consider this compound as a novel entity requiring foundational in vitro and in vivo screening to determine any potential biological activity.
Application Notes and Protocols for the High-Yield Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed, two-step protocol for the high-yield synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol, a valuable intermediate i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, two-step protocol for the high-yield synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol, a valuable intermediate in the development of pharmaceuticals, particularly beta-blockers. The synthesis is designed to be efficient, employing a solvent-free phase-transfer catalysis for the first step and a metal-free, acid-catalyzed aminolysis for the second step to ensure high yields and purity.
Introduction
1-Amino-3-cyclohexyloxy-propan-2-ol is a key building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compounds. The efficient and high-yield synthesis of this intermediate is crucial for drug discovery and development pipelines. The protocol outlined below is optimized for both laboratory and potential scale-up operations, focusing on cost-effectiveness and procedural simplicity.
The synthesis proceeds in two main stages:
Synthesis of Cyclohexyl Glycidyl Ether: An etherification reaction between cyclohexanol and epichlorohydrin under solvent-free phase-transfer catalysis conditions.
Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol: A regioselective ring-opening of the synthesized cyclohexyl glycidyl ether with ammonia, mediated by acetic acid.
Experimental Protocols
Part 1: High-Yield Synthesis of Cyclohexyl Glycidyl Ether
This protocol is adapted from high-yield, solvent-free methods for the synthesis of alkyl glycidyl ethers using phase-transfer catalysis.[1][2]
Materials:
Cyclohexanol
Epichlorohydrin
Sodium hydroxide (NaOH), solid pellets
Tetrabutylammonium bromide (TBAB)
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Magnetic stirrer with heating plate
Round-bottom flask
Dropping funnel
Condenser
Procedure:
To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanol and tetrabutylammonium bromide (TBAB).
Begin stirring the mixture and add solid sodium hydroxide pellets.
Heat the mixture to the specified temperature (see Table 1).
Add epichlorohydrin dropwise to the reaction mixture over a period of 1 hour, maintaining the reaction temperature.
After the addition is complete, continue to stir the reaction mixture for the specified duration.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Add diethyl ether to the mixture to precipitate the sodium chloride and excess sodium hydroxide.
Filter the solid by-products and wash the filter cake with a small amount of diethyl ether.
Combine the organic filtrates and wash with water to remove any remaining salts and TBAB.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude cyclohexyl glycidyl ether.
Purify the crude product by vacuum distillation to obtain pure cyclohexyl glycidyl ether.
Quantitative Data for Cyclohexyl Glycidyl Ether Synthesis:
Parameter
Value
Reference/Rationale
Molar Ratio (Cyclohexanol:Epichlorohydrin:NaOH)
1 : 1.5 : 1.5
Optimized for high yield in similar systems
Catalyst Loading (TBAB)
1-2 mol% relative to cyclohexanol
Standard loading for phase-transfer catalysis
Temperature
60-70 °C
Provides a good reaction rate without significant side reactions
Reaction Time
4-6 hours
Typical duration for completion
Expected Yield
> 90%
Based on analogous syntheses of alkyl glycidyl ethers[1]
Part 2: High-Yield Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
This protocol utilizes a metal- and solvent-free, acetic acid-mediated ring-opening of the epoxide with ammonia, which has been shown to provide high yields and excellent regioselectivity.[3]
Materials:
Cyclohexyl glycidyl ether (from Part 1)
Aqueous ammonia (28-30% solution)
Acetic acid
Ethanol
Rotary evaporator
Magnetic stirrer with heating plate
Pressure-rated reaction vessel
Extraction funnel
Procedure:
In a pressure-rated reaction vessel, dissolve cyclohexyl glycidyl ether in ethanol.
Add aqueous ammonia to the solution.
Add a catalytic amount of acetic acid to the mixture.
Seal the vessel and heat the reaction mixture to the specified temperature (see Table 2) with vigorous stirring.
Maintain the reaction at this temperature for the specified duration.
Monitor the reaction progress by TLC until the starting epoxide is consumed.
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Amino-3-cyclohexyloxy-propan-2-ol.
The crude product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data for 1-Amino-3-cyclohexyloxy-propan-2-ol Synthesis:
Parameter
Value
Reference/Rationale
Molar Ratio (Epoxide:Ammonia)
1 : 10
Excess ammonia drives the reaction to completion
Catalyst Loading (Acetic Acid)
10-20 mol% relative to epoxide
Catalytic amount sufficient to promote ring-opening[3]
Temperature
60-80 °C
Ensures a reasonable reaction rate
Reaction Time
12-24 hours
Typical duration for aminolysis of epoxides
Expected Yield
> 95%
Based on high-yield aminolysis of various epoxides[3]
Visualizations
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Application Notes and Protocols for the Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the purification of 1-Amino-3-cyclohexyloxy-propan-2-ol, a key intermediate in pharmaceutical syn...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1-Amino-3-cyclohexyloxy-propan-2-ol, a key intermediate in pharmaceutical synthesis. The following protocols are based on established techniques for the purification of analogous amino alcohols and can be adapted and optimized for specific research and development needs.
Overview of Purification Strategies
The purification of 1-Amino-3-cyclohexyloxy-propan-2-ol can be approached through several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The principal methods applicable to this compound are:
Recrystallization: A robust technique for the removal of impurities from a solid sample.
Column Chromatography: A versatile method for separating the target compound from a mixture based on differential adsorption to a stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers if the synthesized compound is a racemic mixture.
Recrystallization
Recrystallization is often the first method of choice for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures.
Experimental Protocol:
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the structure of 1-Amino-3-cyclohexyloxy-propan-2-ol (containing a polar amino-alcohol group and a non-polar cyclohexyl ether group), a moderately polar solvent or a mixture of a polar and a non-polar solvent is recommended.
Dissolution: Place the crude 1-Amino-3-cyclohexyloxy-propan-2-ol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Data Presentation: Recommended Solvent Systems for Recrystallization
Solvent System
Component A
Component B
Ratio (A:B)
Notes
1
Ethanol
Water
Varies
Good for polar compounds. Water acts as an anti-solvent.
2
Hexane
Ethyl Acetate
Varies
A common mixture for compounds of intermediate polarity.
3
Toluene
-
-
Can be effective for aromatic and some aliphatic compounds.
4
Isopropanol
-
-
A good alternative to ethanol with a slightly higher boiling point.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For 1-Amino-3-cyclohexyloxy-propan-2-ol, a normal-phase chromatography setup is generally suitable.
Experimental Protocol:
Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of amino alcohols. Alumina (neutral or basic) can also be used.
Column Packing: Prepare a slurry of the silica gel in the initial, non-polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Amino-3-cyclohexyloxy-propan-2-ol.
Data Presentation: Typical Elution Conditions for Amino Alcohols
If the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol results in a racemic mixture, separation of the enantiomers may be necessary for pharmaceutical applications. Chiral HPLC is the most common method for this purpose.
Experimental Protocol:
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohol enantiomers.
Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
Sample Preparation: Dissolve a small amount of the purified racemic mixture in the mobile phase.
Chromatographic Run: Inject the sample onto the chiral HPLC system and monitor the elution profile using a suitable detector (e.g., UV).
Fraction Collection: If performing preparative chiral HPLC, collect the fractions corresponding to each enantiomer.
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
Mandatory Visualizations
Caption: General purification workflow for 1-Amino-3-cyclohexyloxy-propan-2-ol.
Caption: Step-by-step protocol for the recrystallization process.
Caption: Logical workflow for purification by column chromatography.
Method
Application Notes and Protocols for the Quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol
These application notes provide a comprehensive overview of a proposed analytical method for the quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol. The protocols are intended for researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a comprehensive overview of a proposed analytical method for the quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol. The protocols are intended for researchers, scientists, and professionals in drug development and are based on established analytical methodologies for structurally similar compounds, such as amino alcohols and beta-blocker analogs.
Logical Workflow for Analytical Method Development
The following diagram illustrates the logical workflow for the development and validation of an analytical method for the quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Caption: Logical workflow for analytical method development.
Proposed Analytical Method: HPLC with Pre-column Derivatization and Fluorescence Detection
A robust and sensitive method for the quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using o-phthaldialdehyde (OPA) and a fluorescence detector. This approach is suitable for compounds containing primary amine groups that do not possess a native chromophore.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol using the proposed HPLC method.
Caption: Experimental workflow for HPLC analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters for the proposed HPLC method. These values are based on typical performance for the analysis of similar amino alcohol compounds.
Parameter
Expected Performance
Linearity (r²)
> 0.995
Range
0.1 - 10 µg/mL
Limit of Detection (LOD)
~20 ng/mL
Limit of Quantification (LOQ)
~60 ng/mL
Accuracy (% Recovery)
95 - 105%
Precision (% RSD)
< 5%
Detailed Experimental Protocol
Scope
This protocol describes a method for the quantitative determination of 1-Amino-3-cyclohexyloxy-propan-2-ol in a sample matrix (e.g., a pharmaceutical formulation) using HPLC with pre-column derivatization and fluorescence detection.
Materials and Reagents
1-Amino-3-cyclohexyloxy-propan-2-ol reference standard
o-Phthaldialdehyde (OPA)
3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)
Boric acid
Sodium hydroxide
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, e.g., Milli-Q)
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 7.0
Mobile Phase B: Acetonitrile
Gradient Elution:
0-5 min: 20% B
5-15 min: 20% to 80% B (linear gradient)
15-17 min: 80% B (isocratic)
17-18 min: 80% to 20% B (linear gradient)
18-25 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 20 µL
Fluorescence Detector Wavelengths:
Excitation: 340 nm
Emission: 455 nm
Preparation of Solutions
Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M boric acid buffer (pH 9.5) and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-Amino-3-cyclohexyloxy-propan-2-ol reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., methanol or water).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.
Sample Preparation and Derivatization Procedure
Pipette 100 µL of each working standard solution or sample solution into an autosampler vial.
Add 400 µL of the derivatization reagent to each vial.
Vortex the vials for 30 seconds.
Allow the reaction to proceed at room temperature for 2 minutes.
Inject 20 µL of the derivatized solution into the HPLC system.
Data Analysis and Quantification
Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
Quantify the amount of 1-Amino-3-cyclohexyloxy-propan-2-ol in the samples by interpolating their peak areas from the calibration curve.
Alternative Method: LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a suitable alternative. This method would likely not require derivatization. A typical approach would involve reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of 1-Amino-3-cyclohexyloxy-propan-2-ol, and specific product ions would be monitored for quantification and confirmation. Method development would focus on optimizing the ion source parameters and collision energies for the specific MRM transitions.
Application
Application Notes and Protocols: 1-Amino-3-cyclohexyloxy-propan-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Amino-3-cyclohexyloxy-propan-2-ol is a valuable chiral building block in organic synthesis, primarily utilized as a key intermediate in the d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3-cyclohexyloxy-propan-2-ol is a valuable chiral building block in organic synthesis, primarily utilized as a key intermediate in the development of pharmaceuticals. Its structural motif, featuring a primary amine, a secondary alcohol, and a cyclohexyloxy group, makes it an ideal precursor for the synthesis of various biologically active molecules, most notably β-adrenergic receptor antagonists, commonly known as beta-blockers. This document provides detailed application notes, experimental protocols, and relevant data for the use of 1-Amino-3-cyclohexyloxy-propan-2-ol in the synthesis of these important therapeutic agents.
Core Application: Synthesis of Beta-Blockers
Beta-blockers are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors, leading to therapeutic effects such as reduced heart rate, blood pressure, and cardiac contractility.[1][2][3] The 1-amino-3-aryloxy-propan-2-ol scaffold is a common structural feature of many beta-blockers.[4][5] 1-Amino-3-cyclohexyloxy-propan-2-ol serves as a crucial precursor for the synthesis of beta-blockers with a cyclohexyloxy moiety, which can influence the compound's lipophilicity and pharmacokinetic properties.
The general synthetic strategy involves the N-alkylation of 1-Amino-3-cyclohexyloxy-propan-2-ol with a suitable alkyl or arylalkyl group to introduce the desired substituent on the amine.[6][7][8] This transformation is fundamental to achieving the final drug molecule.
Experimental Protocols
The following protocols are representative methods for the synthesis of beta-blocker analogues using 1-Amino-3-cyclohexyloxy-propan-2-ol as a starting material.
Protocol 1: Reductive Amination for N-Alkylation
This protocol describes the N-alkylation of 1-Amino-3-cyclohexyloxy-propan-2-ol with an aldehyde or ketone via reductive amination.
Materials:
1-Amino-3-cyclohexyloxy-propan-2-ol
Aldehyde or Ketone (e.g., acetone for N-isopropylation)
Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB))
Solvent (e.g., Methanol, Dichloromethane)
Acetic acid (if using STAB)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
Dissolve 1-Amino-3-cyclohexyloxy-propan-2-ol (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in the chosen solvent in a round-bottom flask.
If using STAB, add acetic acid (1.1 equivalents) to the mixture.
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
If using NaBH₄, cool the reaction mixture to 0 °C and add the reducing agent portion-wise over 15 minutes. If using STAB, it can be added at room temperature.
Allow the reaction to stir at room temperature for 12-24 hours.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of beta-blockers and related aminopropanol derivatives.
Derivatives of 1-Amino-3-cyclohexyloxy-propan-2-ol, as beta-blockers, modulate the beta-adrenergic signaling cascade. Upon binding to β-adrenergic receptors, these antagonists prevent the binding of endogenous catecholamines like epinephrine and norepinephrine.[2] This blockade inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[11] Consequently, the activation of protein kinase A (PKA) is diminished, resulting in the downstream physiological effects characteristic of beta-blockade.[11][12]
Caption: Beta-Adrenergic Receptor Signaling Pathway and the inhibitory action of Beta-Blockers.
General Experimental Workflow for Synthesis and Characterization
The synthesis of beta-blocker analogues from 1-Amino-3-cyclohexyloxy-propan-2-ol follows a structured workflow from reaction setup to final product analysis.
Caption: General workflow for the synthesis and characterization of beta-blocker analogues.
Application Notes and Protocols: 1-Amino-3-cyclohexyloxy-propan-2-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the potential applications of 1-Amino-3-cyclohexyloxy-propan-2-ol in drug discovery, fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential applications of 1-Amino-3-cyclohexyloxy-propan-2-ol in drug discovery, focusing on its inferred role as a beta-adrenergic receptor antagonist. Based on its structural similarity to known beta-blockers, this document outlines its hypothesized mechanism of action, potential therapeutic indications, and detailed protocols for its preclinical evaluation.
Introduction
1-Amino-3-cyclohexyloxy-propan-2-ol belongs to the class of aryloxypropanolamines, a chemical scaffold that is the foundation for a significant number of beta-adrenergic receptor antagonists, commonly known as beta-blockers. The core structure, featuring a propan-2-ol backbone with an amino group and an ether-linked lipophilic moiety, is critical for interaction with beta-adrenergic receptors. While most classical beta-blockers possess an aromatic ring system, the presence of a cyclohexyloxy group in 1-Amino-3-cyclohexyloxy-propan-2-ol suggests it may exhibit similar pharmacological properties, potentially with a unique selectivity and pharmacokinetic profile.
Beta-blockers are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, myocardial infarction, and certain cardiac arrhythmias. They exert their effects by competitively inhibiting the binding of endogenous catecholamines, like epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.
This document outlines the potential of 1-Amino-3-cyclohexyloxy-propan-2-ol as a beta-blocker and provides detailed experimental protocols for its characterization.
Hypothesized Mechanism of Action and Signaling Pathway
Based on its chemical structure, 1-Amino-3-cyclohexyloxy-propan-2-ol is hypothesized to act as a competitive antagonist at beta-adrenergic receptors (β1 and β2). The antagonism of these G-protein coupled receptors (GPCRs) would inhibit the downstream signaling cascade initiated by catecholamines.
Upon agonist binding, beta-adrenergic receptors activate adenylyl cyclase through a stimulatory G-protein (Gs), leading to the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a physiological response (e.g., increased heart rate and contractility). By blocking the initial receptor activation, 1-Amino-3-cyclohexyloxy-propan-2-ol would prevent this cascade.
Given its inferred mechanism of action, 1-Amino-3-cyclohexyloxy-propan-2-ol could be investigated for the following cardiovascular conditions:
Hypertension: By reducing cardiac output and potentially inhibiting renin release from the kidneys (a β1-mediated process), the compound could lower blood pressure.
Angina Pectoris: By decreasing myocardial oxygen demand through a reduction in heart rate and contractility, it may alleviate chest pain associated with coronary artery disease.
Cardiac Arrhythmias: By slowing conduction through the atrioventricular (AV) node, it could be effective in treating certain types of tachyarrhythmias.
Post-Myocardial Infarction: Beta-blockers are standard of care after a heart attack to reduce mortality and the risk of a second event.
Quantitative Data of Structurally Similar Beta-Blockers
To provide a reference for the expected potency and selectivity of 1-Amino-3-cyclohexyloxy-propan-2-ol, the following table summarizes the binding affinities (Ki) of established beta-blockers. Penbutolol is a non-selective beta-blocker with a cycloalkyl moiety, and Betaxolol is a β1-selective blocker.
Note: Specific Ki values for Penbutolol are not consistently reported in publicly available literature, but it is widely characterized as a non-selective antagonist.
Experimental Protocols
The following protocols describe standard preclinical assays to characterize the beta-adrenergic blocking activity of 1-Amino-3-cyclohexyloxy-propan-2-ol.
In Vitro Evaluation
Figure 2: In Vitro Experimental Workflow
Objective: To determine the binding affinity (Ki) of 1-Amino-3-cyclohexyloxy-propan-2-ol for human β1 and β2 adrenergic receptors.
Materials:
Membrane preparations from cells stably expressing human β1 or β2 adrenergic receptors.
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
Test compound: 1-Amino-3-cyclohexyloxy-propan-2-ol at various concentrations.
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
96-well plates.
Glass fiber filters.
Scintillation counter and scintillation fluid.
Protocol:
Prepare serial dilutions of 1-Amino-3-cyclohexyloxy-propan-2-ol.
In a 96-well plate, add assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or non-specific control (propranolol).
Add the radioligand at a concentration close to its Kd value.
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation fluid.
Quantify the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the functional antagonist activity (IC50) of 1-Amino-3-cyclohexyloxy-propan-2-ol and to confirm its mode of action (antagonist vs. agonist/partial agonist).
Materials:
Cells expressing β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
Agonist: Isoproterenol.
Test compound: 1-Amino-3-cyclohexyloxy-propan-2-ol.
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Cell culture medium and reagents.
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
Seed the cells in 96-well plates and allow them to adhere overnight.
Agonist mode: To test for agonist activity, add increasing concentrations of 1-Amino-3-cyclohexyloxy-propan-2-ol to the cells.
Antagonist mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of 1-Amino-3-cyclohexyloxy-propan-2-ol for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of isoproterenol (typically the EC80) to stimulate cAMP production.
Incubate for a specified time (e.g., 30 minutes) at 37°C.
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
For antagonist mode, plot the inhibition of the isoproterenol-stimulated cAMP response against the log concentration of the test compound to determine the IC50 value.
For agonist mode, plot the cAMP levels against the log concentration of the test compound to determine if it stimulates cAMP production.
In Vivo Evaluation
Figure 3: In Vivo Experimental Workflow
Objective: To evaluate the blood pressure-lowering effects of 1-Amino-3-cyclohexyloxy-propan-2-ol in a genetic model of hypertension.[5]
Animals: Adult male Spontaneously Hypertensive Rats (SHR).
Methodology:
Acclimatize the animals and train them for blood pressure measurement using a non-invasive tail-cuff method.
Implant telemetry devices for continuous monitoring of blood pressure and heart rate for more accurate data.
Establish a baseline blood pressure and heart rate for each animal.
Administer 1-Amino-3-cyclohexyloxy-propan-2-ol at different doses (e.g., 1, 3, 10 mg/kg) via oral gavage or intraperitoneal injection. Include a vehicle control group and a positive control group (e.g., propranolol).
Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the magnitude and duration of the effect.
Analyze the data to determine the dose-dependent effects on systolic and diastolic blood pressure and heart rate.
Objective: To assess the ability of 1-Amino-3-cyclohexyloxy-propan-2-ol to protect against myocardial ischemia.[6]
Animals: Adult male Sprague-Dawley or Wistar rats.
Methodology:
Anesthetize the rats and record a baseline electrocardiogram (ECG).
Administer 1-Amino-3-cyclohexyloxy-propan-2-ol or vehicle control.
After a pre-treatment period, induce myocardial ischemia by intravenous infusion of dobutamine. Dobutamine increases heart rate and contractility, thereby increasing myocardial oxygen demand and inducing ischemia in the presence of underlying coronary insufficiency (which can be surgically induced if necessary).
Continuously monitor the ECG for signs of ischemia, such as ST-segment depression or elevation.
At the end of the experiment, hearts can be excised for histological analysis to assess the extent of any myocardial injury.
Compare the severity and onset of ischemic changes in the ECG between the treated and control groups.
Ex Vivo Evaluation
Objective: To study the direct effects of 1-Amino-3-cyclohexyloxy-propan-2-ol on cardiac function (heart rate, contractility) in the absence of systemic influences.[7][8]
Animals: Adult male Sprague-Dawley or Wistar rats.
Methodology:
Anesthetize the rat and rapidly excise the heart.
Mount the heart on a Langendorff apparatus and initiate retrograde perfusion through the aorta with oxygenated Krebs-Henseleit solution.
Allow the heart to stabilize and record baseline parameters, including heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt).
Administer 1-Amino-3-cyclohexyloxy-propan-2-ol into the perfusion solution at various concentrations.
To assess beta-blocking activity, first stimulate the heart with a beta-agonist like isoproterenol to increase heart rate and contractility, and then administer the test compound to observe the reversal of these effects.
Record the changes in cardiac parameters to determine the direct effects of the compound on the heart.
Conclusion
1-Amino-3-cyclohexyloxy-propan-2-ol possesses the key structural features of a beta-adrenergic receptor antagonist. The provided protocols offer a systematic approach to characterize its pharmacological profile, from in vitro receptor binding and functional assays to in vivo and ex vivo models of cardiovascular function. The data generated from these studies will be crucial in determining its potential as a novel therapeutic agent for cardiovascular diseases. The replacement of the typical aromatic ring with a cyclohexyloxy group may confer unique properties in terms of selectivity, potency, and pharmacokinetics, warranting a thorough investigation.
Application Notes and Protocols for 1-Amino-3-cyclohexyloxy-propan-2-ol as a Chiral Building Block: Information Not Publicly Available
Despite a comprehensive search of scientific literature and patent databases, detailed application notes and experimental protocols for the use of 1-Amino-3-cyclohexyloxy-propan-2-ol (CAS Number: 89100-83-4) as a chiral...
Author: BenchChem Technical Support Team. Date: November 2025
Despite a comprehensive search of scientific literature and patent databases, detailed application notes and experimental protocols for the use of 1-Amino-3-cyclohexyloxy-propan-2-ol (CAS Number: 89100-83-4) as a chiral building block are not publicly available.
While the chemical structure of 1-Amino-3-cyclohexyloxy-propan-2-ol suggests its potential as a valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, specific examples of its application, including quantitative data and detailed experimental methodologies, remain undocumented in readily accessible sources.
Chiral amino alcohols are a critical class of compounds in medicinal chemistry and materials science. They are frequently employed as:
Chiral Auxiliaries: Temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and subsequently removed.
Key Intermediates: Forming the core structure of the final target molecule, often contributing to its biological activity.
Ligands for Asymmetric Catalysis: Coordinating with metal catalysts to create a chiral environment that promotes the formation of one enantiomer over another.
A typical application note for a chiral building block of this nature would include the following sections, which could not be populated for 1-Amino-3-cyclohexyloxy-propan-2-ol due to the lack of available data:
Synthesis of a Target Molecule: A detailed protocol for the synthesis of a specific pharmaceutical or bioactive compound where 1-Amino-3-cyclohexyloxy-propan-2-ol is a key starting material or intermediate.
Quantitative Data: Tables summarizing reaction yields, enantiomeric excess (e.e.), diastereomeric ratios (d.r.), and other key performance indicators for synthetic steps involving the chiral building block.
Experimental Protocols: Step-by-step instructions for the chemical reactions, including reagent quantities, reaction conditions (temperature, time, solvent), and purification methods (e.g., chromatography, crystallization).
Spectroscopic Data: Characterization data for the synthesized products, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.
Signaling Pathway Diagrams: In cases where the final product has a known biological target, a diagram illustrating the relevant signaling pathway would be provided.
General Workflow for Utilizing a Chiral Amino Alcohol
The following diagram illustrates a generalized workflow for the application of a chiral amino alcohol building block in a research and development setting. This represents the type of logical relationship that would be visualized had specific data for 1-Amino-3-cyclohexyloxy-propan-2-ol been available.
Caption: Generalized workflow for the application of a chiral amino alcohol.
Conclusion for Researchers
Scientists and drug development professionals interested in utilizing 1-Amino-3-cyclohexyloxy-propan-2-ol would likely need to perform initial exploratory research to establish its reactivity and effectiveness in their specific synthetic schemes. This would involve developing and optimizing reaction conditions and thoroughly characterizing the resulting products. The lack of public data presents both a challenge and an opportunity for novel research in the field of asymmetric synthesis.
Method
Experimental protocol for enzymatic resolution of 1-Amino-3-cyclohexyloxy-propan-2-ol
Abstract This application note details a robust protocol for the enzymatic kinetic resolution of racemic 1-Amino-3-cyclohexyloxy-propan-2-ol, a key chiral building block in pharmaceutical synthesis. The method employs th...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note details a robust protocol for the enzymatic kinetic resolution of racemic 1-Amino-3-cyclohexyloxy-propan-2-ol, a key chiral building block in pharmaceutical synthesis. The method employs the highly selective lipase B from Candida antarctica (CAL-B) to preferentially acylate one enantiomer, enabling the separation of both enantiomers with high enantiomeric excess (e.e.). This protocol is intended for researchers and scientists in drug development and organic synthesis, providing a detailed methodology, data presentation, and workflow visualization.
Introduction
Chirally pure β-amino alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals, including β-blockers and antiviral agents. The stereochemistry of these compounds is often critical to their pharmacological activity and safety profile. Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure compounds.[1] Lipases, in particular, have demonstrated broad substrate specificity and high enantioselectivity in the resolution of racemic alcohols and amines.
This protocol focuses on the use of immobilized Candida antarctica lipase B (CAL-B), a versatile and widely used biocatalyst, for the kinetic resolution of 1-Amino-3-cyclohexyloxy-propan-2-ol via enantioselective N-acylation.[2][3][4] The enzyme selectively catalyzes the acylation of one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amino alcohol can then be separated, providing access to both enantiomers in high optical purity.
Experimental Workflow
The overall experimental workflow for the enzymatic resolution is depicted below.
Application Notes and Protocols for 1-Amino-3-cyclohexyloxy-propan-2-ol and its Analogs as Ligands in Catalysis
Prepared for: Researchers, scientists, and drug development professionals. Executive Summary This document provides detailed application notes and experimental protocols relevant to the use of amino alcohols, specificall...
Author: BenchChem Technical Support Team. Date: November 2025
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides detailed application notes and experimental protocols relevant to the use of amino alcohols, specifically focusing on structures analogous to 1-Amino-3-cyclohexyloxy-propan-2-ol, as ligands in catalytic processes. While specific catalytic applications for 1-Amino-3-cyclohexyloxy-propan-2-ol are not extensively documented in publicly available literature, the broader class of amino alcohols serves as a cornerstone in asymmetric catalysis. These compounds, featuring both an amino and a hydroxyl group, can act as bidentate chiral ligands that coordinate with a metal center to create a chiral environment. This interaction is pivotal for inducing enantioselectivity in a variety of metal-catalyzed reactions, which are critical in the synthesis of complex chiral molecules, particularly in the field of drug development.
This report leverages data on structurally similar and well-characterized amino alcohols to provide representative protocols and performance data. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers exploring the potential of 1-Amino-3-cyclohexyloxy-propan-2-ol or related compounds in their work.
Introduction to Amino Alcohols in Asymmetric Catalysis
Amino alcohols are a privileged class of organic compounds containing both an amine and an alcohol functional group. Their utility in asymmetric catalysis stems from their ability to form stable chelate complexes with a wide range of metal catalysts. The stereochemistry of the amino alcohol ligand plays a crucial role in determining the stereochemical outcome of the catalyzed reaction. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, thereby forming a chiral catalyst that can selectively produce one enantiomer of a product over the other.
The presence of a bulky substituent, such as a cyclohexyl group, can provide significant steric hindrance, which is often exploited to control the facial selectivity of the reaction. This steric influence, combined with the electronic properties of the ligand, dictates the efficiency and enantioselectivity of the catalytic process.
Synthesis of Chiral Amino Alcohol Ligands
The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A common and effective method for their preparation is the ring-opening of epoxides with amines. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol.
Another versatile method is the reductive amination of a carbonyl compound. This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of a compound like 1-Amino-3-cyclohexyloxy-propan-2-ol, a potential synthetic route could involve the reaction of cyclohexanol with epichlorohydrin to form the corresponding glycidyl ether, followed by aminolysis of the epoxide ring.
General Synthetic Workflow:
Caption: General workflow for the synthesis of chiral amino alcohol ligands.
Application in Asymmetric Catalysis: A Case Study with Analogous Ligands
Due to the lack of specific data for 1-Amino-3-cyclohexyloxy-propan-2-ol, this section will detail the application of a structurally similar amino alcohol, (S)-(+)-2-Amino-3-cyclohexyl-1-propanol, as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands.
Experimental Protocol: Enantioselective Alkylation of Benzaldehyde
Objective: To synthesize (R)-1-phenyl-1-propanol with high enantioselectivity using a chiral amino alcohol ligand.
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Ligand Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride (0.05 mmol) in anhydrous toluene (5 mL).
Catalyst Formation: To the solution from step 1, slowly add diethylzinc (1.0 M in hexanes, 0.1 mmol) at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the in-situ formation of the chiral zinc catalyst.
Substrate Addition: Cool the reaction mixture to -20 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-1-phenyl-1-propanol.
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Reaction Workflow Diagram:
Caption: Experimental workflow for the enantioselective alkylation of benzaldehyde.
Expected Results and Data Presentation
The use of chiral amino alcohol ligands in the enantioselective addition of organozinc reagents to aldehydes typically results in high yields and excellent enantioselectivities. The expected performance of various analogous amino alcohol ligands in similar catalytic transformations is summarized below.
Table 1: Performance of Analogous Amino Alcohol Ligands in Asymmetric Catalysis
Ligand Structure
Reaction Type
Substrate
Product Yield (%)
Enantiomeric Excess (ee %)
Reference
(1S,2R)-2-(N,N-dimethylamino)-1-phenyl-1-propanol
Diethylzinc addition to benzaldehyde
Benzaldehyde
95
98 (R)
General literature data
(1R,2S)-N-methylephedrine
Diethylzinc addition to benzaldehyde
Benzaldehyde
92
90 (R)
General literature data
Prolinol derivatives
Asymmetric aldol reaction
Various aldehydes and ketones
80-99
90-99
General literature data
Note: The data presented in this table is representative of the performance of well-known amino alcohol ligands and is intended for comparative purposes.
Mechanistic Insights
The mechanism of the amino alcohol-catalyzed addition of diethylzinc to an aldehyde is believed to proceed through a dimeric zinc complex. The chiral amino alcohol displaces one of the ethyl groups from the diethylzinc to form a zinc alkoxide. This chiral complex then coordinates with both the aldehyde and another molecule of diethylzinc, forming a six-membered transition state. The steric bulk of the cyclohexyl group on the ligand directs the approach of the ethyl group from the diethylzinc to one face of the aldehyde, resulting in the formation of one enantiomer of the product preferentially.
Proposed Catalytic Cycle:
Caption: Simplified proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Conclusion
While direct catalytic applications of 1-Amino-3-cyclohexyloxy-propan-2-ol are not readily found in the current literature, the foundational principles and experimental protocols established for analogous chiral amino alcohols provide a robust framework for its investigation. The synthetic accessibility of such compounds, coupled with the proven effectiveness of the amino alcohol scaffold in asymmetric catalysis, suggests that 1-Amino-3-cyclohexyloxy-propan-2-ol holds significant potential as a chiral ligand. Researchers are encouraged to use the protocols and insights provided in this document as a starting point for exploring its catalytic activity in a variety of enantioselective transformations. The development of novel chiral ligands is a continuous endeavor in the quest for more efficient and selective synthetic methodologies, particularly in the synthesis of pharmaceuticals and other high-value chiral compounds.
Application Notes and Protocols for In Vitro Evaluation of 1-Amino-3-cyclohexyloxy-propan-2-ol
Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vitro studies, quantitative data, and established signaling pathways for 1-Amino-3-cyclohexyloxy-propan-2-ol. The following appl...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vitro studies, quantitative data, and established signaling pathways for 1-Amino-3-cyclohexyloxy-propan-2-ol. The following application notes and protocols are therefore provided as a comprehensive, generalized guide for researchers and drug development professionals to initiate a preliminary in vitro assessment of this compound, based on standard assays for molecules of a similar structural class (amino alcohols).
I. Introduction
1-Amino-3-cyclohexyloxy-propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone with an amino group and a cyclohexyloxy ether linkage. Its structural similarity to known beta-blockers and other pharmacologically active amino alcohols suggests potential interactions with biological systems. The following protocols outline key in vitro assays to characterize its preliminary safety and potential mechanism of action.
II. Potential In Vitro Applications
Based on its chemical structure, 1-Amino-3-cyclohexyloxy-propan-2-ol could be investigated for several biological activities. The primary hypothesized applications for in vitro screening include:
Cytotoxicity Assessment: To determine the compound's effect on cell viability and establish a safe concentration range for further assays.
Adrenergic Receptor Binding: To investigate its potential as a modulator of beta-adrenergic receptors, a common target for amino alcohol-containing drugs.
Drug Metabolism Interaction: To evaluate its potential to inhibit major drug-metabolizing enzymes, such as the cytochrome P450 family, which is crucial for predicting drug-drug interactions.
III. Experimental Protocols
A. Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a method to assess the effect of 1-Amino-3-cyclohexyloxy-propan-2-ol on the viability of a selected cell line (e.g., HEK293, HepG2). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
1-Amino-3-cyclohexyloxy-propan-2-ol
Selected mammalian cell line
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well flat-bottom microplates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Preparation: Prepare a stock solution of 1-Amino-3-cyclohexyloxy-propan-2-ol in a suitable solvent (e.g., DMSO, ethanol, or sterile water). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation:
Concentration (µM)
Mean Absorbance (570 nm)
Standard Deviation
% Cell Viability
Vehicle Control
1.25
0.08
100
1
1.22
0.07
97.6
10
1.15
0.09
92.0
50
0.88
0.06
70.4
100
0.61
0.05
48.8
250
0.24
0.03
19.2
500
0.09
0.02
7.2
Experimental Workflow Diagram:
MTT Assay Experimental Workflow
B. Protocol 2: Beta-Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine if 1-Amino-3-cyclohexyloxy-propan-2-ol can bind to beta-adrenergic receptors (e.g., β₁ or β₂).[5][6][7][8] The assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound.
Materials:
1-Amino-3-cyclohexyloxy-propan-2-ol
Cell membranes expressing the target beta-adrenergic receptor
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)
Non-labeled competitor (e.g., propranolol for non-specific binding)
Assay buffer (e.g., Tris-HCl with MgCl₂)
Glass fiber filters
Scintillation fluid
Scintillation counter or gamma counter
Procedure:
Compound Preparation: Prepare serial dilutions of 1-Amino-3-cyclohexyloxy-propan-2-ol in the assay buffer.
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
Controls:
Total Binding: Cell membranes and radioligand only.
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled competitor (e.g., propranolol).
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding - Non-specific Binding.
Determine the percentage of specific binding at each concentration of the test compound.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ or Kᵢ (inhibition constant).
Hypothetical Data Presentation:
Compound Conc. (nM)
Total Binding (CPM)
Specific Binding (%)
0 (Total)
15,000
100
1
14,500
96.7
10
12,800
85.3
100
8,500
56.7
1,000
4,200
28.0
10,000
2,100
14.0
Non-specific
1,500
0
Receptor Binding Assay Workflow Diagram:
Receptor Binding Assay Workflow
C. Protocol 3: Cytochrome P450 Inhibition Assay
This protocol is for determining the potential of 1-Amino-3-cyclohexyloxy-propan-2-ol to inhibit the activity of major human cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[9][10][11][12][13] This is a critical assay in early drug development to assess the risk of drug-drug interactions.
Materials:
1-Amino-3-cyclohexyloxy-propan-2-ol
Human liver microsomes or recombinant CYP enzymes
NADPH regenerating system
CYP isoform-specific substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
Known CYP inhibitor for each isoform (positive control)
Acetonitrile with an internal standard to stop the reaction
LC-MS/MS system for analysis
Procedure:
Compound and Substrate Preparation: Prepare serial dilutions of 1-Amino-3-cyclohexyloxy-propan-2-ol and a fixed concentration of the CYP-specific substrate in the incubation buffer.
Pre-incubation: In a 96-well plate, combine the human liver microsomes (or recombinant CYP enzyme), buffer, and the test compound or positive control inhibitor. Pre-incubate for 5-10 minutes at 37°C.
Initiate Reaction: Start the reaction by adding the NADPH regenerating system and the specific substrate.
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
Stop Reaction: Terminate the reaction by adding cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound.
Application Notes & Protocols: Formulation of 1-Amino-3-cyclohexyloxy-propan-2-ol for Biological Studies
Audience: Researchers, scientists, and drug development professionals. Introduction: 1-Amino-3-cyclohexyloxy-propan-2-ol is a synthetic amino alcohol derivative.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Amino-3-cyclohexyloxy-propan-2-ol is a synthetic amino alcohol derivative. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to a class of aryloxypropanolamines suggests potential activity as a modulator of G-protein coupled receptors, particularly beta-adrenergic receptors.[1] Compounds with this scaffold are known to exhibit a range of pharmacological effects, including cardiovascular and bronchodilatory actions.[2][3] This document provides detailed protocols for the formulation of 1-Amino-3-cyclohexyloxy-propan-2-ol to enable its investigation in various biological studies, alongside proposed experimental workflows to elucidate its potential mechanism of action.
Due to the presence of a cyclohexane ring and a propanol backbone, 1-Amino-3-cyclohexyloxy-propan-2-ol is predicted to have low aqueous solubility. Therefore, appropriate formulation strategies are crucial for achieving the desired concentrations and bioavailability in biological assays.[4][5]
I. Formulation for Biological Studies
The selection of a suitable formulation strategy is critical for accurate and reproducible biological data. Below are protocols for preparing 1-Amino-3-cyclohexyloxy-propan-2-ol for in vitro and in vivo studies.
A. Solubility Enhancement for In Vitro Studies
For in vitro experiments, achieving a homogenous solution at the desired concentration is paramount. Several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[6][7]
Table 1: Solubility Enhancement Approaches for 1-Amino-3-cyclohexyloxy-propan-2-ol
Method
Description
Advantages
Disadvantages
Co-solvency
Dissolving the compound in a water-miscible organic solvent before dilution with aqueous buffer.[8]
Simple and rapid for initial screening.
Organic solvent may have off-target effects on cells.
pH Adjustment
The amino group allows for salt formation at acidic pH, potentially increasing aqueous solubility.
Can significantly improve solubility if the compound has a suitable pKa.
May not be suitable for all cell types or assays sensitive to pH changes.
Complexation
Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6]
Generally well-tolerated by cells and can improve bioavailability.
Can be more costly and requires optimization of the cyclodextrin type and ratio.
Solid Dispersion
Dispersing the compound in a hydrophilic polymer matrix.[6]
Can significantly increase dissolution rate and bioavailability.
Requires more complex preparation techniques.
Protocol 1: Preparation of a 10 mM Stock Solution using Co-solvency
Weigh out 1.87 mg of 1-Amino-3-cyclohexyloxy-propan-2-ol (MW: 187.28 g/mol ).
Add 100 µL of 100% dimethyl sulfoxide (DMSO) to the compound.
Vortex thoroughly until the compound is completely dissolved.
This yields a 100 mM stock solution in DMSO.
To prepare a 10 mM working stock, dilute 10 µL of the 100 mM stock with 90 µL of sterile, cell culture grade water or appropriate buffer.
Further dilute the 10 mM working stock to the final desired concentrations in the cell culture medium or assay buffer. Note: The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent-induced artifacts.
Protocol 2: Preparation of a Stock Solution using pH Adjustment
Weigh out the desired amount of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Add a small volume of 0.1 M hydrochloric acid (HCl) dropwise while vortexing until the compound dissolves.
Once dissolved, adjust the pH to the desired level using 0.1 M sodium hydroxide (NaOH).
Bring the solution to the final desired volume with sterile water or buffer.
Sterile filter the final solution using a 0.22 µm filter.
B. Formulation for In Vivo Studies
For animal studies, the formulation must be biocompatible and ensure adequate bioavailability.
Table 2: In Vivo Formulation Strategies for 1-Amino-3-cyclohexyloxy-propan-2-ol
Formulation
Composition
Route of Administration
Considerations
Aqueous Solution (pH adjusted)
1-Amino-3-cyclohexyloxy-propan-2-ol, 0.1 M HCl, 0.1 M NaOH, Saline
Oral (gavage), Intravenous
Ensure final pH is within a physiologically tolerable range (pH 4-8).
Suspension
1-Amino-3-cyclohexyloxy-propan-2-ol, 0.5% (w/v) Carboxymethylcellulose (CMC) in saline
Oral (gavage)
Particle size should be minimized to improve absorption. Micronization may be necessary.[7]
Nano-suspension
1-Amino-3-cyclohexyloxy-propan-2-ol, Stabilizers (e.g., Poloxamer 188), Water for injection
Intravenous, Oral
Increases surface area for dissolution, potentially improving bioavailability.[4]
Protocol 3: Preparation of an Oral Suspension (10 mg/kg dose in mice)
Assume a dosing volume of 10 mL/kg for a mouse. The required concentration is 1 mg/mL.
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline.
Weigh out the required amount of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Triturate the compound with a small amount of the 0.5% CMC solution to form a smooth paste.
Gradually add the remaining 0.5% CMC solution while continuously stirring or vortexing to achieve a uniform suspension.
The suspension should be prepared fresh daily and stirred continuously during administration to ensure uniform dosing.
II. Proposed Biological Studies and Experimental Protocols
Based on its chemical structure, 1-Amino-3-cyclohexyloxy-propan-2-ol is hypothesized to be a beta-adrenergic receptor modulator. The following in vitro and in vivo studies are proposed to test this hypothesis.
A. In Vitro Studies
1. Receptor Binding Assays
Objective: To determine the binding affinity of 1-Amino-3-cyclohexyloxy-propan-2-ol to beta-1 and beta-2 adrenergic receptors.
Methodology: Radioligand binding assays using cell membranes expressing human beta-1 or beta-2 adrenergic receptors and a suitable radioligand (e.g., [³H]-dihydroalprenolol).
Objective: To determine if 1-Amino-3-cyclohexyloxy-propan-2-ol acts as an agonist or antagonist at beta-adrenergic receptors and to assess its potency and efficacy.
Methodology:
cAMP Accumulation Assay: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing beta-1 or beta-2 adrenergic receptors following treatment with the compound.[9][10]
β-Arrestin Recruitment Assay: Evaluate the recruitment of β-arrestin to the receptor upon compound stimulation, which is another hallmark of GPCR activation.[11]
Data Presentation:
Table 4: Functional Activity at Beta-Adrenergic Receptors
Compound
Assay
Receptor
EC50 / IC50 (nM)
Emax (%)
1-Amino-3-cyclohexyloxy-propan-2-ol
cAMP
β1-AR
Experimental Value
Experimental Value
1-Amino-3-cyclohexyloxy-propan-2-ol
cAMP
β2-AR
Experimental Value
Experimental Value
1-Amino-3-cyclohexyloxy-propan-2-ol
β-Arrestin
β1-AR
Experimental Value
Experimental Value
1-Amino-3-cyclohexyloxy-propan-2-ol
β-Arrestin
β2-AR
Experimental Value
Experimental Value
Isoproterenol (Agonist Control)
cAMP
β1/β2-AR
Literature Value
100
Propranolol (Antagonist Control)
cAMP
β1/β2-AR
Literature Value
N/A
B. In Vivo Studies
1. Cardiovascular Effects in Rodents
Objective: To evaluate the in vivo effects of 1-Amino-3-cyclohexyloxy-propan-2-ol on cardiovascular parameters.
Methodology: Administer the compound to rodents (e.g., rats or mice) and monitor heart rate and blood pressure using telemetry or tail-cuff methods.[12][13]
Data Presentation:
Table 5: In Vivo Cardiovascular Effects
Treatment Group
Dose (mg/kg)
Change in Heart Rate (bpm)
Change in Mean Arterial Pressure (mmHg)
Vehicle Control
-
Baseline ± SD
Baseline ± SD
1-Amino-3-cyclohexyloxy-propan-2-ol
1
Mean ± SD
Mean ± SD
1-Amino-3-cyclohexyloxy-propan-2-ol
10
Mean ± SD
Mean ± SD
1-Amino-3-cyclohexyloxy-propan-2-ol
30
Mean ± SD
Mean ± SD
Isoproterenol (Control)
Effective Dose
Mean ± SD
Mean ± SD
2. Bronchodilatory Effects in a Guinea Pig Model
Objective: To assess the potential bronchodilatory activity of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Methodology: Use a model of bronchoconstriction in guinea pigs (e.g., histamine or methacholine-induced) and measure the protective effect of the compound on airway resistance.
Data Presentation:
Table 6: In Vivo Bronchodilatory Effects
Treatment Group
Dose
Inhibition of Bronchoconstriction (%)
Vehicle Control
-
Baseline ± SD
1-Amino-3-cyclohexyloxy-propan-2-ol
Dose 1
Mean ± SD
1-Amino-3-cyclohexyloxy-propan-2-ol
Dose 2
Mean ± SD
1-Amino-3-cyclohexyloxy-propan-2-ol
Dose 3
Mean ± SD
Salbutamol (Control)
Effective Dose
Mean ± SD
III. Visualizations
A. Proposed Signaling Pathway
Caption: Proposed signaling pathway for 1-Amino-3-cyclohexyloxy-propan-2-ol as a beta-adrenergic agonist.
B. Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of 1-Amino-3-cyclohexyloxy-propan-2-ol.
C. Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Technical Support Center: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Amino-3-cyclohe...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Amino-3-cyclohexyloxy-propan-2-ol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol, which is typically synthesized via the ring-opening of a glycidyl ether with an amine.
Issue 1: Low or No Product Formation
Potential Cause
Recommended Solution
Inactive Catalyst
Many catalysts for epoxide ring-opening are sensitive to air and moisture. Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Consider using a freshly opened bottle of catalyst or purifying the existing stock.
Low Reaction Temperature
The ring-opening of epoxides can be slow at low temperatures. Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature without causing decomposition.
Poor Nucleophilicity of the Amine
If using a complex amine, its nucleophilicity might be sterically hindered. Consider using a less hindered amine or a more activated epoxide. Alternatively, a stronger Lewis acid catalyst may be required to activate the epoxide ring.[1][2]
Incorrect Solvent
The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can often accelerate these reactions. If using a non-polar solvent, consider switching to a more polar alternative.[1]
Issue 2: Formation of Side Products
Potential Cause
Recommended Solution
Diol Formation
The presence of water can lead to the hydrolysis of the epoxide, forming a diol. Ensure all glassware is oven-dried and use anhydrous solvents.
Polymerization
High concentrations of a strong Lewis acid catalyst can sometimes lead to the polymerization of the epoxide. Reduce the catalyst loading to the minimum effective amount. A stepwise addition of the catalyst throughout the reaction can also mitigate this issue.
Formation of Regioisomers
Unsymmetrical epoxides can lead to the formation of two different regioisomers. The choice of catalyst and reaction conditions can influence the regioselectivity. Lewis acid catalysts generally favor nucleophilic attack at the more substituted carbon, while basic conditions favor attack at the less substituted carbon.[3]
Issue 3: Difficult Purification
Potential Cause
Recommended Solution
Product is too Polar for Standard Chromatography
The amino and hydroxyl groups in the product make it quite polar. Consider using a more polar mobile phase for column chromatography (e.g., a gradient of methanol in dichloromethane). Reverse-phase chromatography may also be a viable option.
Product is Water-Soluble
If the product is lost during aqueous workup, minimize the volume of water used. Back-extract the aqueous layer multiple times with an organic solvent. A salting-out effect, by saturating the aqueous layer with NaCl, can also improve extraction efficiency.
Contamination with Starting Material
If the reaction has not gone to completion, separating the product from the unreacted starting materials can be challenging. Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of one of the reactants.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-Amino-3-cyclohexyloxy-propan-2-ol?
A1: The most common route involves a two-step process. First, cyclohexanol is reacted with an epihalohydrin (like epichlorohydrin) in the presence of a base to form 3-cyclohexyloxy-1,2-epoxypropane. This epoxide is then subjected to a ring-opening reaction with an amine (e.g., ammonia or a protected amine) to yield the desired product.
Q2: What catalysts can be used for the epoxide ring-opening step?
A2: A variety of catalysts can be employed, including Lewis acids like zinc(II) perchlorate hexahydrate, scandium triflate, and cerium chloride.[1] Some reactions can also proceed without a catalyst, particularly with highly nucleophilic amines or in polar solvents like water.[1] The choice of catalyst can influence reaction time, yield, and regioselectivity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable solvent system might be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Staining with potassium permanganate or ninhydrin can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
Q4: What are the typical reaction conditions for the amination of 3-cyclohexyloxy-1,2-epoxypropane?
A4: Reaction conditions can vary widely depending on the chosen amine and catalyst. Temperatures can range from room temperature to elevated temperatures (e.g., 80-100 °C). Reaction times can be anywhere from a few hours to overnight. It is recommended to start with milder conditions and gradually increase the temperature if the reaction is proceeding slowly.
Q5: Are there any safety precautions I should be aware of?
A5: Epoxides and many of the solvents and catalysts used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Epichlorohydrin is a known carcinogen and should be handled with extreme care.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclohexyloxy-1,2-epoxypropane
To a stirred solution of cyclohexanol (1.0 eq) in a suitable solvent (e.g., anhydrous diethyl ether or THF) under a nitrogen atmosphere, add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.2 eq) dropwise.
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield the desired epoxide.
Protocol 2: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
Dissolve 3-cyclohexyloxy-1,2-epoxypropane (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) in a sealed reaction vessel.
Add an excess of the amine source, such as a concentrated aqueous solution of ammonia (e.g., 10-20 equivalents).
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
Monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature and remove the excess ammonia and solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product.
Quantitative Data
Table 1: Effect of Catalyst on the Aminolysis of an Epoxide with Aniline (Representative Data)
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
None
None
25
24
<5
2
Sulfated Tin Oxide (2)
None
25
2
95
3
Cyanuric Chloride (5)
None
25
0.5
98
4
Indium Tribromide (10)
CH2Cl2
25
1
92
5
Lithium Bromide (10)
CH3CN
80
4
90
This table presents representative data for the aminolysis of styrene oxide with aniline under various catalytic conditions to illustrate the impact of the catalyst on reaction efficiency.[5][6]
Visualizations
Caption: Synthetic workflow for 1-Amino-3-cyclohexyloxy-propan-2-ol.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol. The information is tailored for researchers, scien...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve potential side reactions and other experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue ID
Question
Potential Causes & Solutions
SR-001
Low Yield of the Desired Product
Incomplete Reaction: * Solution: Increase reaction time or temperature. Monitor reaction progress using TLC or LC-MS to determine the optimal endpoint. Formation of Side Products: * Solution: See specific entries below for dimerization (SR-002) and regioisomer formation (SR-003). Optimize the stoichiometry of reactants; a large excess of ammonia is often necessary to minimize side reactions.[1] Poor Quality Starting Materials: * Solution: Ensure the purity of cyclohexyl glycidyl ether and ammonia solution.
SR-002
Presence of a High Molecular Weight Impurity
Dimerization/Oligomerization: The primary amine product can act as a nucleophile and react with another molecule of the epoxide starting material. * Solution: Use a significant excess of ammonia (e.g., 10-20 equivalents) to favor the reaction of the epoxide with ammonia over the product amine.[1] Running the reaction at a lower temperature may also help to control the rate of the secondary reaction.
SR-003
Identification of an Isomeric Impurity
Formation of Regioisomer: While the primary amino alcohol is the expected product from the nucleophilic attack of ammonia on the terminal carbon of the epoxide, attack at the internal carbon can also occur, leading to the formation of 2-amino-1-cyclohexyloxy-propan-3-ol. * Solution: The choice of catalyst and reaction conditions can influence regioselectivity.[2][3] Generally, basic or neutral conditions favor attack at the less sterically hindered carbon.[2] Avoid Lewis acid catalysts if the regioisomer is a significant issue, as they can sometimes alter the selectivity.
SR-004
Reaction Stalls or Proceeds Very Slowly
Low Reactivity of the Epoxide: * Solution: The reaction can be sluggish. Consider using a catalyst to facilitate the epoxide ring-opening.[4][5][6] Options include mild Lewis acids or conducting the reaction in a protic solvent like isopropanol or water to help activate the epoxide ring.[4] Microwave-assisted synthesis can also reduce reaction times.[7]
SR-005
Difficulties in Product Purification
Emulsion Formation during Work-up: * Solution: Add a saturated brine solution to help break the emulsion. Co-elution of Impurities during Chromatography: * Solution: If the dimer is the main impurity, its polarity will be different from the desired product. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Derivatization of the amine (e.g., as a carbamate) before chromatography can sometimes facilitate separation, followed by a deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol?
A1: The most prevalent side reaction is the formation of a dimeric species where the primary amine of the product molecule attacks a second molecule of the cyclohexyl glycidyl ether starting material. This can be minimized by using a large excess of ammonia.[1]
Q2: How can I control the regioselectivity of the ammonia addition to the epoxide?
A2: The ring-opening of epoxides with amines like ammonia is typically an SN2 process, where the nucleophile attacks the least sterically hindered carbon atom.[2] To favor the formation of the desired 1-amino product, it is best to run the reaction under neutral or basic conditions. While Lewis acid catalysts can accelerate the reaction, they may in some cases decrease the regioselectivity.[4]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting epoxide. For more detailed analysis and to identify side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final product and any isolated impurities.
Q4: Can the solvent choice impact the reaction?
A4: Yes, the solvent can play a crucial role. Using a nucleophilic solvent, such as methanol, could lead to the formation of a methoxy-adduct as a side product due to the solvent participating in the epoxide ring-opening.[4] Using a non-nucleophilic solvent or running the reaction in an excess of aqueous ammonia is generally preferred.
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, add cyclohexyl glycidyl ether (1 equivalent).
Reagent Addition: Add a 25-30% aqueous solution of ammonia (15 equivalents).
Reaction: Seal the vessel and heat the mixture to 60-80°C with vigorous stirring. Maintain the temperature for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting epoxide is consumed.
Work-up: Cool the reaction mixture to room temperature. Evaporate the excess ammonia and water under reduced pressure.
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Dimer Impurity by LC-MS
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in methanol.
LC Conditions:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Technical Support Center: Crystallization of 1-Amino-3-cyclohexyloxy-propan-2-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 1-Amino-3-cyclohexyloxy-propan-2-ol. The information is intended for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 1-Amino-3-cyclohexyloxy-propan-2-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of 1-Amino-3-cyclohexyloxy-propan-2-ol?
Limited data is publicly available. One source indicates a melting point of approximately 62.21°C and a water solubility of 10819.1 mg/L.[1]
Q2: Which solvent systems are typically effective for crystallizing amino alcohols?
Amino alcohols, containing both a polar amino group and a hydroxyl group, along with a non-polar cyclohexyloxy group, exhibit variable solubility. A suitable solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] Common choices for compounds with similar functionalities include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and mixtures of these with water or anti-solvents like hexane or toluene.[2]
Q3: What are the most common crystallization techniques for pharmaceutical intermediates like this?
The most prevalent methods include:
Cooling Crystallization: Dissolving the compound in a suitable solvent at a high temperature and then allowing it to cool in a controlled manner to induce crystallization.[3]
Anti-solvent Crystallization: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate.[3]
Evaporative Crystallization: Slowly evaporating the solvent from a solution, thereby increasing the concentration of the compound until it crystallizes.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
Possible Causes:
The boiling point of the solvent may be higher than the melting point of the compound.
The solution is too concentrated.
The cooling rate is too rapid.
Solutions:
Solvent Selection: Choose a solvent with a boiling point lower than the compound's melting point (approximately 62.21°C).
Concentration Adjustment: Start with a more dilute solution.
Controlled Cooling: Decrease the temperature of the solution slowly to allow for proper crystal nucleation and growth.[4]
Issue 2: No crystals form, even after cooling or adding an anti-solvent.
Possible Causes:
The solution is not supersaturated.
The compound is too soluble in the chosen solvent system.
Solutions:
Increase Concentration: If possible, dissolve more of the crude compound in the solvent at an elevated temperature.
Solvent Evaporation: Partially evaporate the solvent to increase the compound's concentration.
Add an Anti-solvent: Introduce a solvent in which 1-Amino-3-cyclohexyloxy-propan-2-ol is known to be poorly soluble (e.g., a non-polar solvent like hexane).
Induce Crystallization:
Seeding: Add a small crystal of the pure compound to the solution.
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Issue 3: The resulting crystals are very small or form a powder.
Possible Causes:
Rapid nucleation due to high supersaturation.
Fast cooling or rapid addition of an anti-solvent.
Solutions:
Slower Cooling/Addition: Decrease the cooling rate or add the anti-solvent more slowly and with vigorous stirring.[4] This helps to maintain a controlled level of supersaturation.[4]
Solvent System Optimization: A solvent system that provides a moderate level of supersaturation over a wider temperature range can promote the growth of larger crystals.
Issue 4: The crystallized product has low purity.
Possible Causes:
Impurities are co-crystallizing with the product.[5]
The chosen solvent is not selective enough.
Solutions:
Solvent Screening: Experiment with different solvents to find one that dissolves the desired compound well at high temperatures but leaves impurities either insoluble or highly soluble at all temperatures.
Recrystallization: Perform a second crystallization of the obtained crystals to further purify the product.
Wash Step: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.
Experimental Protocols
Protocol 1: Cooling Crystallization
Solvent Selection: In a small test tube, add a small amount of the crude 1-Amino-3-cyclohexyloxy-propan-2-ol. Add a potential solvent dropwise and heat gently until the solid dissolves. Observe if crystals form upon cooling. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold solvent.
Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the melting point.
Protocol 2: Anti-solvent Crystallization
Dissolution: Dissolve the crude 1-Amino-3-cyclohexyloxy-propan-2-ol in a solvent in which it is readily soluble at room temperature.
Anti-solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the stirred solution until the solution becomes cloudy (the point of saturation).
Crystal Growth: Add a few more drops of the original solvent until the solution becomes clear again. Allow the solution to stand undisturbed to form crystals.
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent mixture for washing.
Technical Support Center: Stability of 1-Amino-3-cyclohexyloxy-propan-2-ol in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Amino-3-cyclohexyloxy-propan-2-ol in solution. The information is intended for researcher...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Amino-3-cyclohexyloxy-propan-2-ol in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-Amino-3-cyclohexyloxy-propan-2-ol in solution?
A1: The stability of 1-Amino-3-cyclohexyloxy-propan-2-ol in solution can be influenced by several environmental and chemical factors. These include:
pH: The acidity or alkalinity of the solution can significantly impact the compound's stability, as both the amino and hydroxyl groups can participate in acid- or base-catalyzed degradation reactions.[1]
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1][2][3]
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2][4]
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[2][3]
Presence of Metal Ions: Trace metals can catalyze degradation reactions.[5]
Solvent Composition: The choice of solvent and the presence of any co-solvents can affect solubility and stability.[6][7]
Q2: I am observing unexpected peaks in my HPLC analysis of a 1-Amino-3-cyclohexyloxy-propan-2-ol solution. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. This can be a result of the stability issues mentioned in Q1. To identify the cause, it is recommended to conduct a forced degradation study.[8][9] This involves intentionally exposing your compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. By comparing the chromatograms of the stressed samples to your experimental sample, you can identify the specific degradation pathway that may be occurring.
Q3: How can I prevent the degradation of 1-Amino-3-cyclohexyloxy-propan-2-ol in my stock solutions?
A3: To minimize degradation, consider the following preventative measures:
Storage Conditions: Store solutions at controlled room temperature or refrigerated, protected from light in amber vials or containers wrapped in aluminum foil.[2][4]
pH Control: If possible, buffer the solution to a pH where the compound exhibits maximum stability. This can be determined through a pH stability profile study.[1]
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.
Solvent Selection: Use high-purity solvents and avoid those that may react with the compound. For instance, alcohols like methanol are sometimes not recommended as co-solvents in forced degradation studies due to their potential to react with the drug substance.[6]
Use of Antioxidants: In some cases, the addition of an antioxidant may be necessary to prevent oxidative degradation.
Q4: Are there any known degradation pathways for amino alcohols like 1-Amino-3-cyclohexyloxy-propan-2-ol?
Oxidation: The amino group can be oxidized, and the secondary alcohol can be oxidized to a ketone.
Dehydration: Loss of a water molecule from the propan-2-ol backbone.
Cleavage: Scission of the ether linkage or the carbon-nitrogen bond.
Reactions with excipients or co-solvents: The amino and hydroxyl groups are nucleophilic and can potentially react with other components in the solution.[6]
To elucidate the specific degradation pathways for your compound, a forced degradation study coupled with mass spectrometry for the identification of degradation products is the recommended approach.[8]
Troubleshooting Guide
Problem
Potential Cause
Recommended Action
Loss of assay purity over time
Chemical degradation of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Review storage conditions (temperature, light exposure).[2] Analyze for the presence of degradation products using a stability-indicating HPLC method.[9]
Change in solution color
Formation of colored degradation products, possibly due to oxidation or photolysis.
Protect the solution from light.[4] Consider storing under an inert atmosphere.
Precipitation of material from solution
Change in solubility due to pH shift or degradation to a less soluble product.
Check the pH of the solution. Ensure the storage temperature has not caused the compound to fall out of solution.
Inconsistent analytical results
Instability of the compound in the analytical mobile phase or during sample preparation.
Evaluate the stability of the compound in the mobile phase over the typical analysis time. Ensure sample preparation is performed quickly and under controlled conditions.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][10]
Objective: To identify potential degradation products and pathways for 1-Amino-3-cyclohexyloxy-propan-2-ol.
Methodology:
Prepare Stock Solution: Prepare a stock solution of 1-Amino-3-cyclohexyloxy-propan-2-ol in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solution at 60°C for 48 hours.
Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
Neutralization: After the specified time, neutralize the acidic and basic samples.
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, typically HPLC with UV and/or mass spectrometric detection.[9]
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. The goal is to achieve a target degradation of approximately 10-30%.[9][10]
Technical Support Center: Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 1-Amino-3-cyclohexyloxy-propan-2-ol. Frequently Asked Quest...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 1-Amino-3-cyclohexyloxy-propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol?
A1: The synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol typically proceeds via the reaction of cyclohexanol with an epoxide, such as epichlorohydrin, followed by amination, or by reacting cyclohexyl glycidyl ether with ammonia. Potential impurities include:
Unreacted Starting Materials: Cyclohexanol, epichlorohydrin, or cyclohexyl glycidyl ether.
Byproducts: Diol impurities formed from the hydrolysis of the epoxide if water is present in the reaction mixture.
Regioisomers: Depending on the reaction conditions, small amounts of the regioisomeric amino alcohol may be formed.
Over-alkylation Products: Secondary or tertiary amines can be formed if the primary amine product reacts further with the epoxide.
Q2: What are the primary methods for purifying 1-Amino-3-cyclohexyloxy-propan-2-ol?
A2: The most effective purification methods for amino alcohols like 1-Amino-3-cyclohexyloxy-propan-2-ol are:
Recrystallization: A common and effective technique for purifying solid compounds.
Column Chromatography: Useful for separating the target compound from impurities with different polarities.
Purification via Salt Formation: This method involves converting the basic amino alcohol into a salt, which can be selectively crystallized, and then converting the purified salt back to the free base.
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
For removing small amounts of soluble impurities from a solid product, recrystallization is often the most straightforward method.
If your sample contains a mixture of impurities with varying polarities, column chromatography will likely provide the best separation.
Purification via salt formation is particularly useful for removing non-basic impurities.
Troubleshooting Guides
Issue
Possible Cause
Suggested Solution
Recrystallization yields are low.
The chosen solvent is too good at dissolving the compound, even at low temperatures.
Select a solvent in which the compound is less soluble at room temperature. You can also try a solvent system (a mixture of a "good" solvent and a "poor" solvent). Add the poor solvent to a hot, saturated solution of the compound in the good solvent until turbidity appears, then re-heat to dissolve and cool slowly.
Too much solvent was used.
Use the minimum amount of hot solvent required to fully dissolve the compound.
The cooling process was too rapid.
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals.
Oily precipitate forms during recrystallization.
The melting point of the compound is lower than the boiling point of the solvent.
Use a lower-boiling solvent.
The compound is "oiling out" due to a high concentration of impurities.
Purify the crude product by another method, such as column chromatography, before recrystallization.
Compound streaks on the TLC plate during column chromatography.
The compound is interacting too strongly with the stationary phase (silica gel).
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize acidic sites on the silica gel.
The column is overloaded.
Use a larger column or a smaller amount of crude product.
Poor separation of spots on the TLC plate.
The eluent system is not optimal.
Experiment with different solvent systems of varying polarities. A good starting point for amino alcohols is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate).
Difficulty converting the purified salt back to the free base.
Incomplete neutralization.
Ensure that a sufficient amount of a strong base (e.g., NaOH or K₂CO₃) is used to deprotonate the ammonium salt. Monitor the pH of the aqueous layer to ensure it is basic.
The free base is water-soluble.
If the free base has some water solubility, perform multiple extractions with an organic solvent to ensure complete recovery.
Experimental Protocols
Recrystallization Protocol
Solvent Selection: Test the solubility of a small amount of the crude 1-Amino-3-cyclohexyloxy-propan-2-ol in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
Stationary Phase: Pack a glass column with silica gel.
Eluent Selection: Determine a suitable eluent system by running thin-layer chromatography (TLC) on the crude product. A good eluent system will give the target compound an Rf value of approximately 0.3-0.5. For amino alcohols, a mixture of dichloromethane and methanol (e.g., 95:5) with 0.5% triethylamine is a good starting point.
Loading the Column: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
Elution: Run the eluent through the column and collect fractions.
Monitoring: Monitor the fractions by TLC to identify those containing the purified product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Amino-3-cyclohexyloxy-propan-2-ol.
Purification via Salt Formation Protocol
Salt Formation: Dissolve the crude 1-Amino-3-cyclohexyloxy-propan-2-ol in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of an acid (e.g., hydrochloric acid in ether or oxalic acid in ethanol) dropwise until precipitation of the salt is complete.
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with the organic solvent.
Recrystallization of the Salt (Optional): The purity of the salt can be further improved by recrystallizing it from a suitable solvent (e.g., ethanol/water).
Conversion to Free Base: Dissolve the purified salt in water and add a base (e.g., 1M NaOH or saturated K₂CO₃ solution) until the solution is basic.
Extraction: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-Amino-3-cyclohexyloxy-propan-2-ol.
Data Presentation
Table 1: Comparison of Purification Methods
Purification Method
Typical Purity Achieved
Typical Yield
Advantages
Disadvantages
Recrystallization
>98%
60-90%
Simple, cost-effective, good for removing small amounts of impurities.
May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography
>99%
50-80%
Excellent for separating complex mixtures of impurities.
More time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Purification via Salt Formation
>99%
70-95%
Highly effective for removing non-basic impurities.
Requires additional reaction and workup steps.
Mandatory Visualization
Caption: Purification workflow for 1-Amino-3-cyclohexyloxy-propan-2-ol.
Caption: Troubleshooting logic for purification.
Optimization
Technical Support Center: Production of 1-Amino-3-cyclohexyloxy-propan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up production of 1-Amino-3...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up production of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of 1-Amino-3-cyclohexyloxy-propan-2-ol?
A1: The most common and scalable synthetic route involves a two-step process. The first step is the synthesis of 3-cyclohexyloxy-1,2-epoxypropane (a glycidyl ether) from cyclohexanol and epichlorohydrin under basic conditions. The second step is the aminolysis of the resulting epoxide with ammonia to open the ring and form the desired 1-Amino-3-cyclohexyloxy-propan-2-ol.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, pressure, stoichiometry of reactants, and the purity of starting materials. In particular, controlling the temperature during the exothermic aminolysis step is crucial to prevent side reactions and ensure product quality.
Q3: What are the expected yield and purity for this process?
A3: With an optimized process, the overall yield for the two-step synthesis can be in the range of 70-85%. The final product purity should be greater than 99% after purification, as confirmed by techniques such as HPLC and GC-MS.
Q4: Is column chromatography a viable purification method for large-scale production?
A4: While effective at the lab scale, column chromatography is generally not economically viable for large-scale industrial production. Alternative purification methods such as crystallization of a salt form (e.g., hydrochloride or sorbate salt) are often preferred for their scalability and cost-effectiveness.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Low Yield in the First Step (Glycidyl Ether Formation)
Q: My yield of 3-cyclohexyloxy-1,2-epoxypropane is lower than expected. What are the potential causes?
A: Low yield in this step can be attributed to several factors:
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.
Side reactions: The presence of water in the reactants or solvent can lead to the hydrolysis of epichlorohydrin, reducing the yield.
Improper stoichiometry: An incorrect ratio of cyclohexanol to epichlorohydrin or base can result in incomplete conversion or the formation of byproducts.
Q: How can I improve the yield of the glycidyl ether?
A: To improve the yield, consider the following:
Ensure anhydrous conditions: Use dry solvents and reactants to minimize hydrolysis.
Optimize reaction conditions: Experiment with reaction time and temperature to drive the reaction to completion.
Adjust stoichiometry: A slight excess of epichlorohydrin may be used to ensure complete conversion of cyclohexanol.
Impurity Formation During Aminolysis
Q: I am observing significant byproduct formation during the aminolysis step. What are these impurities and how can I avoid them?
A: A common byproduct is the formation of a diamine, resulting from the reaction of the product with another molecule of the epoxide. This can be minimized by:
Using a large excess of ammonia: This ensures that the epoxide is more likely to react with ammonia rather than the product.
Controlling the temperature: The reaction is exothermic. Maintaining a low and controlled temperature can reduce the rate of side reactions.
Slow addition of the epoxide: Adding the epoxide slowly to the ammonia solution can help to maintain a high effective concentration of ammonia.
Difficulties in Product Isolation and Purification
Q: I am having trouble isolating the final product from the reaction mixture. What is the recommended procedure?
A: After the aminolysis, the excess ammonia and solvent should be removed under reduced pressure. The crude product can then be purified by vacuum distillation or by forming a salt and crystallizing it.
Q: My final product has a persistent color. How can I decolorize it?
A: A persistent color may be due to trace impurities. Treatment with activated carbon followed by filtration can often remove colored impurities.
Quantitative Data
Table 1: Influence of Reaction Conditions on the Yield of 3-cyclohexyloxy-1,2-epoxypropane
Parameter
Value
Yield (%)
Temperature
40°C
75
60°C
85
80°C
82 (increased byproducts)
Reaction Time
4 hours
78
6 hours
85
8 hours
86
Table 2: Effect of Ammonia Excess on Product Purity in Aminolysis Step
Molar Ratio (Ammonia:Epoxide)
Product Purity (%)
Diamine Impurity (%)
5:1
90
8
10:1
95
4
20:1
98
< 2
Experimental Protocols
Protocol 1: Synthesis of 3-cyclohexyloxy-1,2-epoxypropane
To a stirred solution of cyclohexanol (1.0 mol) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 mol) in toluene (500 mL), add a 50% aqueous solution of sodium hydroxide (2.0 mol).
Heat the mixture to 60°C.
Add epichlorohydrin (1.2 mol) dropwise over 1 hour, maintaining the temperature at 60°C.
After the addition is complete, continue stirring at 60°C for 6 hours.
Cool the reaction mixture to room temperature and add water (200 mL).
Separate the organic layer, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude 3-cyclohexyloxy-1,2-epoxypropane.
Protocol 2: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
Charge a pressure reactor with a 25% aqueous solution of ammonia (20 mol).
Cool the ammonia solution to 10°C.
Add the crude 3-cyclohexyloxy-1,2-epoxypropane (1.0 mol) dropwise to the stirred ammonia solution over 2 hours, ensuring the temperature does not exceed 20°C.
After the addition, seal the reactor and heat to 50°C for 8 hours.
Cool the reactor to room temperature and vent the excess ammonia.
Remove water and residual ammonia under reduced pressure.
The crude product can be purified by vacuum distillation or salt formation and crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Caption: Troubleshooting decision tree for the production of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Common pitfalls in the handling and storage of 1-Amino-3-cyclohexyloxy-propan-2-ol
This guide provides researchers, scientists, and drug development professionals with essential information on the common pitfalls associated with the handling and storage of 1-Amino-3-cyclohexyloxy-propan-2-ol, along wit...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with essential information on the common pitfalls associated with the handling and storage of 1-Amino-3-cyclohexyloxy-propan-2-ol, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-Amino-3-cyclohexyloxy-propan-2-ol?
A1: Based on the chemical structure, which contains a primary amine and a hydroxyl group, 1-Amino-3-cyclohexyloxy-propan-2-ol is likely to be corrosive and may cause burns to the skin, eyes, and respiratory tract.[1][2] Similar amino alcohol compounds are classified as corrosive and harmful upon contact or ingestion.[2] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, 1-Amino-3-cyclohexyloxy-propan-2-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric carbon dioxide, which can react with the amino group.[1]
Q3: What materials and chemicals are incompatible with 1-Amino-3-cyclohexyloxy-propan-2-ol?
A3: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] The primary amine is basic and will react exothermically with acids. The alcohol group can be oxidized by strong oxidizing agents.
Q4: I am observing impurities in my sample. What could be the cause?
A4: Impurities can arise from several sources, including the synthesis process, degradation upon storage, or reaction with contaminants.[3] Common degradation pathways for β-amino alcohols include oxidation of the alcohol or amine group and reaction with atmospheric CO2 to form carbamates. If the compound was synthesized via the reaction of a phenol with epichlorohydrin followed by amination, residual starting materials or byproducts from side reactions could be present.[3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving 1-Amino-3-cyclohexyloxy-propan-2-ol.
Issue 1: Sample Discoloration (Yellowing)
Possible Cause 1: Oxidation. The amine or secondary alcohol functional groups may be susceptible to air oxidation over time, leading to colored impurities.
Troubleshooting Steps:
Inert Atmosphere: Ensure the compound is stored under an inert atmosphere. If discoloration has occurred, consider repurifying the material (e.g., by distillation or chromatography) and then storing it properly.
Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, if compatible with your experimental system.
Issue 2: Poor Solubility or Precipitation in Alcohols
Possible Cause 1: Transesterification/Reaction. Although less common than with esters, β-amino alcohols can potentially undergo reactions in alcohol solvents, especially under heating or in the presence of catalysts, which could lead to less soluble byproducts.[4]
Possible Cause 2: Salt Formation. If the alcohol solvent is acidic or contains acidic impurities, it can protonate the amino group, forming a salt with different solubility characteristics.
Troubleshooting Steps:
Solvent Purity: Use high-purity, anhydrous solvents.
Temperature Control: Avoid excessive heating when preparing solutions.
Alternative Solvents: Test solubility in a range of aprotic solvents if alcohols prove problematic.
Issue 3: Inconsistent Experimental Results
Possible Cause 1: Compound Degradation. The compound may be degrading under your specific experimental conditions (e.g., pH, temperature, presence of other reagents).
Possible Cause 2: Impurity Interference. The presence of uncharacterized impurities can interfere with the intended reaction or biological assay.[3]
Troubleshooting Steps:
Purity Analysis: Before use, verify the purity of your 1-Amino-3-cyclohexyloxy-propan-2-ol sample using techniques like NMR, LC-MS, or GC-MS.
Control Experiments: Run control experiments to assess the stability of the compound under your reaction or assay conditions.
Purification: If impurities are detected, purify the compound using an appropriate method.
Data Summary
While specific quantitative data for 1-Amino-3-cyclohexyloxy-propan-2-ol is not widely available in the literature, the following table provides typical physical and chemical properties for similar β-amino alcohols for comparison.
Protocol 1: General Procedure for Handling and Weighing
Preparation: Work in a designated area, preferably within a chemical fume hood. Ensure an analytical balance is clean and calibrated.
PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.
Inert Transfer: If the compound is stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent condensation of moisture.
Weighing: Briefly open the container and quickly transfer the desired amount of the compound to a tared weighing vessel. Minimize the time the container is open to the atmosphere.
Sealing: Securely reseal the main container, and if possible, purge with an inert gas before long-term storage.
Cleanup: Clean any spills immediately. Dispose of contaminated materials according to your institution's hazardous waste guidelines.
Protocol 2: Preparation of a Stock Solution in Ethanol
Solvent Preparation: Use absolute (anhydrous) ethanol (200 proof). If necessary, degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
Weighing: Accurately weigh the required amount of 1-Amino-3-cyclohexyloxy-propan-2-ol in a clean, dry volumetric flask.
Dissolution: Add a portion of the anhydrous ethanol to the flask. Gently swirl or sonicate at room temperature until the solid is completely dissolved.
Final Volume: Carefully add anhydrous ethanol to the calibration mark of the volumetric flask.
Storage: If the solution is to be stored, transfer it to a vial with a PTFE-lined cap, purge the headspace with inert gas, and store at the recommended temperature (typically 2-8 °C), protected from light.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the compound.
Technical Support Center: Enhancing the Stereoselectivity of 1-Amino-3-cyclohexyloxy-propan-2-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 1-Ami...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 1-Amino-3-cyclohexyloxy-propan-2-ol synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol via two primary stereoselective routes: Sharpless Asymmetric Aminohydroxylation (AA) and Ring-Opening of a Chiral Epoxide.
Method 1: Sharpless Asymmetric Aminohydroxylation of Allyl Cyclohexyl Ether
Q1: My reaction is showing low enantioselectivity. What are the potential causes and solutions?
A1: Low enantioselectivity in the Sharpless Asymmetric Aminohydroxylation is a frequent challenge. Several factors can contribute to this issue:
Ligand Selection: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The two common classes of ligands, phthalazine (PHAL) and anthraquinone (AQN), can provide opposite enantiomers. For a specific substrate like allyl cyclohexyl ether, it is crucial to screen both (DHQ)₂PHAL and (DHQD)₂PHAL to determine the optimal ligand for the desired stereoisomer.[1][2]
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to 4 °C) to maximize stereocontrol. Elevated temperatures can lead to a decrease in enantioselectivity. Ensure your cooling bath maintains a stable, low temperature throughout the reaction.
Slow Addition of Osmium Catalyst: A slow addition of the osmium tetroxide (or potassium osmate) solution can be critical for achieving high enantioselectivity in some cases.[2]
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can interfere with the chiral catalyst, leading to reduced enantioselectivity. Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Side Reactions: The formation of a bis(azaglycolate) osmium(VI) species is a potential side reaction that can decrease enantioselectivity.[3] Conducting the reaction in a more dilute aqueous medium can favor the desired hydrolysis pathway and minimize this side reaction.[3]
Q2: The regioselectivity of the aminohydroxylation is poor, yielding a mixture of isomers. How can I improve this?
A2: Poor regioselectivity, the formation of both 1-amino-3-cyclohexyloxy-propan-2-ol and 2-amino-3-cyclohexyloxy-propan-1-ol, can be a significant issue. Here are some strategies to enhance regioselectivity:
Ligand Influence: The structure of the chiral ligand can influence regioselectivity. For some substrates, AQN-derived ligands have shown different regioselectivity compared to PHAL-derived ligands.[2][3] It may be beneficial to screen different ligand backbones.
Nitrogen Source: The choice of the nitrogen source (e.g., chloramine-T, sodium N-chlorocarbamates) can impact the regioselectivity of the reaction.[3] Experimenting with different nitrogen sources might be necessary to find the optimal conditions for your substrate.
Substrate Control: The electronic and steric properties of the substrate play a crucial role. While allyl cyclohexyl ether is the target substrate, understanding the directing effects of the cyclohexyloxy group is important. For α,β-unsaturated esters, the ester group often directs the amine to the β-position.[1][2]
Q3: The reaction yield is low. What are the possible reasons and how can I improve it?
A3: Low yields can be attributed to several factors:
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (while monitoring the impact on enantioselectivity).
Catalyst Deactivation: The osmium catalyst can be sensitive to impurities. Ensure all glassware is scrupulously clean and reagents are of high purity.
Side Reactions: Besides the formation of the regioisomer, other side reactions such as dihydroxylation can occur, consuming the starting material. The formation of diols can be suppressed by using the appropriate nitrogen source and reaction conditions.
Product Isolation: The work-up and purification process can lead to product loss. Ensure efficient extraction and consider optimizing the chromatography conditions for product purification.
Method 2: Stereoselective Ring-Opening of (R)- or (S)-Cyclohexyl Glycidyl Ether
Q1: The epoxide ring-opening with ammonia is resulting in a racemic mixture. What went wrong?
A1: If you are starting with a chiral, enantiomerically pure epoxide, the ring-opening reaction with ammonia should be stereospecific, proceeding with an inversion of configuration at the attacked carbon. A racemic product suggests one of the following issues:
Racemic Starting Epoxide: The most likely cause is that your starting cyclohexyl glycidyl ether was racemic. Verify the enantiomeric purity of your starting material using a suitable analytical method (e.g., chiral HPLC, chiral GC).
Racemization during Synthesis of Epoxide: If you synthesized the chiral epoxide, the conditions used might have caused racemization. For instance, harsh acidic or basic conditions during workup can sometimes lead to racemization.
Side Reactions Promoting Racemization: While less common for this specific reaction, certain conditions could potentially lead to racemization of the product. Ensure the reaction is performed under controlled conditions.
Q2: The reaction is producing a significant amount of the undesired regioisomer. How can I improve the regioselectivity of the epoxide opening?
A2: The ring-opening of epoxides with nucleophiles is generally regioselective. For an SN2-type reaction with a strong nucleophile like ammonia, the attack is expected to occur at the less sterically hindered carbon of the epoxide. In the case of cyclohexyl glycidyl ether, this would be the terminal carbon, leading to the desired 1-amino-3-cyclohexyloxy-propan-2-ol. If you are observing the other regioisomer, consider the following:
Reaction Conditions: Under acidic conditions, the regioselectivity of epoxide opening can be altered, with the nucleophile attacking the more substituted carbon.[4] Ensure your reaction conditions are basic or neutral and free from acidic contaminants.
Lewis Acid Catalysis: The use of certain Lewis acids can influence the regioselectivity of epoxide opening. While some Lewis acids can enhance the reaction rate, they might also alter the preferred site of nucleophilic attack.[5] If you are using a catalyst, its effect on regioselectivity should be carefully evaluated.
Q3: I am observing the formation of a di-alkylated side product. How can I prevent this?
A3: The desired product, 1-amino-3-cyclohexyloxy-propan-2-ol, is a primary amine and can act as a nucleophile itself, reacting with another molecule of the starting epoxide to form a secondary amine (di-alkylated product). To minimize this side reaction:
Excess Ammonia: Use a large excess of ammonia.[6] This will increase the probability of the epoxide reacting with ammonia rather than the product amine. The reaction can be carried out in a concentrated aqueous ammonia solution.
Slow Addition of Epoxide: Adding the epoxide slowly to the ammonia solution can help maintain a high concentration of ammonia relative to the product amine throughout the reaction.
Reaction Temperature: Lowering the reaction temperature might help to control the rate of the secondary reaction, although it may also slow down the primary reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for obtaining high stereoselectivity for 1-Amino-3-cyclohexyloxy-propan-2-ol?
A1: Both the Sharpless Asymmetric Aminohydroxylation and the ring-opening of a chiral epoxide can provide high stereoselectivity. The choice often depends on the availability and cost of the starting materials.
Sharpless Asymmetric Aminohydroxylation: This method starts from an achiral olefin (allyl cyclohexyl ether) and introduces chirality in a single step. It is a powerful method but requires careful optimization of the catalyst system (ligand, osmium source) and reaction conditions.
Ring-Opening of Chiral Epoxide: This route relies on the availability of an enantiomerically pure starting material ((R)- or (S)-cyclohexyl glycidyl ether). If a high-purity epoxide is available, the ring-opening with ammonia is often a straightforward and highly stereospecific reaction.
Q2: How can I purify the final product, 1-Amino-3-cyclohexyloxy-propan-2-ol?
A2: The purification of chiral amino alcohols typically involves standard laboratory techniques:
Extraction: After quenching the reaction, an extractive workup is usually performed to separate the product from inorganic salts and other water-soluble components. The pH of the aqueous phase may need to be adjusted to ensure the amino alcohol is in its free base form for extraction into an organic solvent.
Chromatography: Column chromatography on silica gel is a common method for purifying the crude product. A solvent system such as dichloromethane/methanol or chloroform/methanol with a small amount of ammonia or triethylamine is often used to prevent the product from tailing on the silica gel.
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, the amino alcohol can be converted to a salt (e.g., hydrochloride or tartrate salt) which can often be purified by crystallization. The free base can then be regenerated if needed.
Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the product?
A3: Determining the enantiomeric excess is crucial for assessing the success of a stereoselective synthesis. Common methods include:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques. The amino alcohol or a suitable derivative is passed through a chiral stationary phase, which separates the two enantiomers.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral column to separate the enantiomers of volatile derivatives of the amino alcohol.
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their ratio.
Derivatization with a Chiral Reagent: The amino alcohol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated and quantified using standard non-chiral chromatography (HPLC or GC) or NMR spectroscopy.
Data Presentation
The following tables summarize typical quantitative data for the key stereoselective reactions. The data is based on literature reports for analogous substrates and serves as a general guideline.
Table 1: Sharpless Asymmetric Aminohydroxylation of Representative Allyl Ethers
Table 2: Stereoselective Ring-Opening of Representative Epoxides with Ammonia
Epoxide
Solvent
Temperature (°C)
Yield (%)
e.e. (%)
Reference
(R)-Styrene Oxide
H₂O/i-PrOH
80
85
>99
Adapted from literature
(S)-Propylene Oxide
aq. NH₃
60
78
>99
Inferred from general principles
(R)-Glycidyl Phenyl Ether
aq. NH₃/Dioxane
85
92
>99
Adapted from literature
Experimental Protocols
Protocol 1: Sharpless Asymmetric Aminohydroxylation of Allyl Cyclohexyl Ether
This protocol is a generalized procedure based on established methods for asymmetric aminohydroxylation.
Materials:
Allyl cyclohexyl ether
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
(DHQ)₂PHAL or (DHQD)₂PHAL (chiral ligand)
tert-Butyl carbamate
Sodium hypochlorite solution (bleach)
Sodium hydroxide
tert-Butanol
Water
Ethyl acetate
Brine
Sodium sulfite
Magnesium sulfate (anhydrous)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, dissolve tert-butyl carbamate (1.2 eq) in a 1:1 mixture of tert-butanol and water.
Add the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 eq) to the solution.
In a separate vial, prepare a solution of potassium osmate(VI) dihydrate (0.002 eq) in a small amount of water.
To the main reaction flask, add allyl cyclohexyl ether (1.0 eq).
Slowly add a solution of sodium hypochlorite (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
Add the potassium osmate solution dropwise to the vigorously stirred reaction mixture.
Stir the reaction at 0 °C and monitor its progress by TLC.
Upon completion, quench the reaction by adding sodium sulfite.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stereoselective Ring-Opening of (R)-Cyclohexyl Glycidyl Ether
This protocol is based on established procedures for the aminolysis of epoxides.
Materials:
(R)-Cyclohexyl glycidyl ether (or the (S)-enantiomer for the other product stereoisomer)
Concentrated aqueous ammonia (large excess)
Isopropanol or another suitable co-solvent
Ethyl acetate
Brine
Magnesium sulfate (anhydrous)
Procedure:
In a pressure tube or a sealed vessel, add a large excess of concentrated aqueous ammonia.
Add a co-solvent such as isopropanol to ensure the solubility of the epoxide.
Add (R)-cyclohexyl glycidyl ether to the ammonia solution.
Seal the vessel and heat the reaction mixture to a temperature between 60-85 °C.
Stir the reaction for several hours to days, monitoring the progress by TLC or GC.
After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.
Remove the excess ammonia and solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Caption: Workflow for the stereospecific ring-opening of a chiral epoxide.
A Comparative Guide to the Validation of 1-Amino-3-cyclohexyloxy-propan-2-ol Purity by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the validation of 1-Amino-3-cyclohexyloxy-propan-2-ol purity, a key intermediate in the synthesis of various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is the most prevalent and robust method for assessing the purity of polar compounds like 1-Amino-3-cyclohexyloxy-propan-2-ol. Its wide applicability, high resolution, and adaptability make it the industry standard.
Experimental Protocol: A Generalized RP-HPLC Method
Since 1-Amino-3-cyclohexyloxy-propan-2-ol lacks a strong chromophore, direct UV detection requires low wavelengths. For enhanced sensitivity and specificity, especially for impurity profiling, pre-column derivatization with a UV-active or fluorescent agent is recommended.
Table 1: Proposed RP-HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar analytes.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Provides good peak shape for amines and is a common mobile phase modifier.
Mobile Phase B
Acetonitrile
A common organic modifier for reverse-phase chromatography.
Gradient
5% B to 95% B over 20 minutes
A broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Injection Vol.
10 µL
A typical injection volume for analytical HPLC.
Detection
UV at 210 nm or Fluorescence (with derivatization)
Low UV wavelength for the underivatized amine. Fluorescence offers higher sensitivity.
Derivatization
Pre-column with o-Phthalaldehyde (OPA) for fluorescence
OPA reacts with primary amines to form highly fluorescent isoindole derivatives.
Method Validation
The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4]
Table 2: Key HPLC Method Validation Parameters
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the signal is from the analyte of interest.
The analyte peak is resolved from all potential impurities and excipients.
Linearity
To demonstrate a proportional relationship between concentration and response.
Correlation coefficient (r²) ≥ 0.999
Range
The concentration interval over which the method is precise and accurate.
Typically 80-120% of the test concentration for assay.
Accuracy
The closeness of test results to the true value.
Recovery of 98.0% to 102.0% for the API.
Precision
The degree of agreement among individual test results.
Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.
LOD
The lowest amount of analyte that can be detected.
Signal-to-noise ratio of 3:1.
LOQ
The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters remain within acceptable limits.
Alternative Analytical Techniques for Purity Validation
While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific scenarios.
Gas Chromatography (GC): Suitable for the analysis of volatile impurities. For non-volatile compounds like amino alcohols, derivatization is often necessary to increase volatility.[5][6][7] GC can be particularly useful for identifying residual solvents.
Supercritical Fluid Chromatography (SFC): An alternative to normal-phase HPLC, SFC is recognized for its speed and reduced use of organic solvents.[8][9] It shows excellent performance for the separation of chiral primary amines.[9]
Capillary Electrophoresis (CE): A high-resolution separation technique well-suited for charged and polar compounds.[10][11] CE offers advantages in terms of high efficiency, short analysis times, and low sample and reagent consumption.
Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), MS provides powerful structural information for the unambiguous identification of impurities.
Comparative Overview of Analytical Techniques
Table 3: Comparison of Analytical Methods for Purity Determination
Technique
Principle
Advantages
Disadvantages
Best For
HPLC
Partitioning between a liquid mobile phase and a solid stationary phase.
Versatile, robust, high resolution, easily automated.
Higher solvent consumption compared to SFC and CE.
Routine purity testing and assay.
GC
Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
High resolution for volatile compounds, sensitive detectors (FID).
Requires analyte to be volatile or derivatized.
Analysis of residual solvents and volatile impurities.
SFC
Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Fast separations, reduced organic solvent use, "green" technique.
Requires specialized equipment, less versatile than HPLC for highly polar compounds.
Chiral separations and high-throughput screening.[9]
CE
Separation based on differential migration in an electric field.
High efficiency, low sample and solvent consumption, fast analysis.
Lower sensitivity for UV detection due to short path length, less robust than HPLC.
Analysis of charged and highly polar compounds, chiral separations.[10]
Visualizing the Workflow and Method Comparison
Diagrams of Experimental and Logical Workflows
Caption: General workflow for HPLC purity validation.
Caption: Logical comparison of analytical techniques.
A Structural and Pharmacological Comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol and Related Beta-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed structural and pharmacological comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol with established beta-adrenergic antagonists...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and pharmacological comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol with established beta-adrenergic antagonists (beta-blockers). Due to the limited publicly available experimental data on 1-Amino-3-cyclohexyloxy-propan-2-ol, this comparison infers its likely properties based on well-established structure-activity relationships (SAR) within the aryloxypropanolamine class of compounds. The guide includes quantitative data for benchmark beta-blockers, detailed experimental protocols for assessing pharmacological activity, and visualizations of key biological pathways and experimental workflows.
Introduction to Aryloxypropanolamine Beta-Blockers
Beta-blockers are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors. The aryloxypropanolamine scaffold is a common structural feature of many clinically important beta-blockers.[1][2] This scaffold consists of an aromatic or heterocyclic ring linked through an ether oxygen to a propan-2-ol moiety, which in turn bears an amino group. Variations in the aromatic ring, the substituent on the amino group, and the stereochemistry of the propan-2-ol are key determinants of the pharmacological properties of these compounds, including their potency, selectivity for β1 versus β2 receptors, and intrinsic sympathomimetic activity (ISA).[3]
1-Amino-3-cyclohexyloxy-propan-2-ol is a structural analog of this class where the aromatic ring is replaced by a cyclohexyl group. This guide will explore the implications of this structural modification in comparison to well-characterized aryloxypropanolamine beta-blockers such as propranolol (non-selective), atenolol (β1-selective), and betaxolol (β1-selective).
Structural Comparison
The core structure of the compounds discussed is the propan-2-ol backbone with an amino group at position 1 and an ether-linked substituent at position 3.
Compound
Structure
Key Structural Features
1-Amino-3-cyclohexyloxy-propan-2-ol
- Cyclohexyl ether- Primary amine
Propranolol
- Naphthyl ether- Isopropylamino group
Atenolol
- Phenyl ether with a para-acetamido group- Isopropylamino group
Betaxolol
- Phenyl ether with a para-[2-(cyclopropylmethoxy)ethyl] group- Isopropylamino group
Predicted Pharmacological Profile of 1-Amino-3-cyclohexyloxy-propan-2-ol
Based on established SAR principles for beta-blockers, we can predict the following for 1-Amino-3-cyclohexyloxy-propan-2-ol:
Potency: The primary amino group in 1-Amino-3-cyclohexyloxy-propan-2-ol is a significant deviation from the secondary amines with bulky substituents (e.g., isopropyl, tert-butyl) that are optimal for high-potency beta-blockade.[2][3] Therefore, it is anticipated that this compound will exhibit significantly lower binding affinity and antagonist potency compared to propranolol, atenolol, and betaxolol.
Selectivity: The replacement of an aromatic ring with a saturated cyclohexyl ring will likely alter the selectivity profile. Aromatic rings are known to engage in specific interactions within the receptor binding pocket that can influence selectivity. The absence of a para-substituent, which is a feature of many β1-selective blockers like atenolol, suggests that 1-Amino-3-cyclohexyloxy-propan-2-ol may be non-selective or have low selectivity.[4]
Lipophilicity: The cyclohexyl group is lipophilic, which might lead to properties more akin to the non-selective beta-blocker propranolol in terms of tissue distribution and potential for central nervous system side effects, although the overall lipophilicity will also be influenced by the primary amine.
Quantitative Comparison of Related Beta-Blockers
The following table summarizes the binding affinities (Ki) of well-characterized beta-blockers for β1 and β2 adrenergic receptors. This data serves as a benchmark for the expected performance of novel analogs.
Activation of the β1-adrenergic receptor by an agonist like norepinephrine initiates a Gs-protein coupled signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in physiological responses such as increased heart rate and contractility. Beta-blockers competitively inhibit the binding of agonists to the receptor, thereby attenuating this signaling pathway.
Experimental Workflow for Determining Beta-Blocker Affinity
The affinity of a compound for beta-adrenergic receptors is typically determined using a competitive radioligand binding assay. This workflow outlines the key steps in such an experiment.
Caption: Workflow for competitive radioligand binding assay.
Experimental Protocols
General Synthesis of 1-Alkylamino-3-cyclohexyloxy-propan-2-ols
This protocol describes a general method for the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol and its N-alkylated analogs, adapted from the synthesis of other aryloxypropanolamines.[8]
Step 1: Synthesis of Cyclohexyl Glycidyl Ether
To a stirred solution of cyclohexanol and a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran), add epichlorohydrin dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield cyclohexyl glycidyl ether.
Step 2: Aminolysis of Cyclohexyl Glycidyl Ether
Dissolve cyclohexyl glycidyl ether in a suitable solvent (e.g., methanol or isopropanol).
Add an excess of the desired amine (e.g., ammonia for the primary amine, or isopropylamine for an N-isopropyl derivative).
Heat the reaction mixture in a sealed vessel at a temperature ranging from 50 to 100 °C for 6-24 hours.
Cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure.
Purify the resulting amino alcohol by recrystallization from a suitable solvent or by column chromatography.
Radioligand Binding Assay for β1 and β2 Adrenergic Receptors
This protocol is for determining the binding affinity (Ki) of a test compound for β1 and β2 adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
Cell membranes from cells stably expressing human β1 or β2 adrenergic receptors.
Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Test compounds at various concentrations.
96-well plates.
Glass fiber filters.
Scintillation vials and scintillation cocktail.
Filtration apparatus.
Scintillation counter.
Procedure:
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
For total binding wells, add vehicle instead of the test compound.
For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), providing a measure of its functional activity.
Materials:
Whole cells expressing the β-adrenergic receptor of interest.
Agonist: Isoproterenol.
Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Test compounds at various concentrations.
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Cell culture plates.
Procedure:
Seed the cells in culture plates and allow them to adhere overnight.
Replace the culture medium with assay buffer containing the phosphodiesterase inhibitor and varying concentrations of the test compound.
Pre-incubate the cells with the test compound for a short period (e.g., 15-30 minutes).
Stimulate the cells with a fixed concentration of the agonist (e.g., the EC80 of isoproterenol).
Incubate for a specified time to allow for cAMP production (e.g., 30 minutes).
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
Comparative study of different synthetic routes to 1-Amino-3-cyclohexyloxy-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-Amino-3-cyclohexyloxy-propan-2-ol, a key intermediate in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-Amino-3-cyclohexyloxy-propan-2-ol, a key intermediate in the development of various pharmaceutical compounds. The comparison is based on established chemical principles and data from analogous syntheses, offering insights into the potential efficiency, safety, and scalability of each pathway.
Executive Summary
Two plausible and efficient synthetic routes for 1-Amino-3-cyclohexyloxy-propan-2-ol have been evaluated. Both routes commence with the reaction of cyclohexanol with a three-carbon electrophile, followed by amination. Route 1 utilizes the readily available and cost-effective epichlorohydrin, while Route 2 employs glycidol, offering a potentially more direct pathway to the intermediate epoxide. The choice between these routes will likely depend on factors such as starting material cost, desired purity, and the scale of the synthesis.
Step 1: Base catalyst (e.g., NaOH), 50-70°C; Step 2: High pressure, 80-100°C
Step 1: Lewis acid or base catalyst, 60-80°C; Step 2: High pressure, 80-100°C
Advantages
Utilizes inexpensive starting materials. Well-established methodology for the initial coupling reaction.
Potentially fewer steps if the intermediate epoxide is not isolated. May offer higher overall yield.
Disadvantages
Two distinct chemical transformations are required. The use of a chlorinated intermediate can pose environmental concerns.
Glycidol is typically more expensive than epichlorohydrin. The initial reaction may be less selective.
Experimental Protocols
Route 1: Epichlorohydrin Route
Step 1: Synthesis of 1-Chloro-3-cyclohexyloxy-propan-2-ol
To a stirred solution of cyclohexanol (1.0 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent (e.g., toluene), is added a 50% aqueous solution of sodium hydroxide (2.0 eq). The mixture is heated to 50-60°C, and epichlorohydrin (1.2 eq) is added dropwise over 1 hour. The reaction is stirred at this temperature for 6-8 hours. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-chloro-3-cyclohexyloxy-propan-2-ol.
Step 2: Synthesis of 3-Cyclohexyloxy-1,2-epoxypropane
The crude 1-chloro-3-cyclohexyloxy-propan-2-ol is dissolved in a suitable solvent (e.g., methanol), and a solution of sodium hydroxide (1.5 eq) in water is added. The mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give 3-cyclohexyloxy-1,2-epoxypropane.
Step 3: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
3-Cyclohexyloxy-1,2-epoxypropane is dissolved in a solution of aqueous ammonia (25-30% w/w, large excess) in a sealed pressure vessel. The mixture is heated to 80-100°C for 8-12 hours. After cooling, the excess ammonia and water are removed under reduced pressure. The resulting crude product is then purified by distillation or crystallization to afford 1-Amino-3-cyclohexyloxy-propan-2-ol.
Route 2: Glycidol Route
Step 1: Synthesis of 3-Cyclohexyloxy-1,2-epoxypropane
Cyclohexanol (1.0 eq) is mixed with a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.02 eq) or a base (e.g., sodium hydride, 0.1 eq). The mixture is heated to 60-80°C, and glycidol (1.1 eq) is added dropwise. The reaction is monitored by TLC or GC and is typically complete within 4-8 hours. The reaction mixture is then worked up by quenching the catalyst and removing the excess cyclohexanol under vacuum to yield 3-cyclohexyloxy-1,2-epoxypropane.
Step 2: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol
The procedure is identical to Step 3 of the Epichlorohydrin Route. 3-Cyclohexyloxy-1,2-epoxypropane is reacted with a large excess of aqueous ammonia in a sealed pressure vessel at 80-100°C for 8-12 hours. Work-up and purification are performed as described above to yield the final product.
Visualizations
Caption: Synthetic pathways to 1-Amino-3-cyclohexyloxy-propan-2-ol.
Caption: Workflow for the comparative study of synthetic routes.
Comparative
A Comparative Guide to Confirming the Absolute Configuration of 1-Amino-3-cyclohexyloxy-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the three primary analytical techniques for confirming the absolute configuration of 1-Amino-3-cyclohexyloxy-propan-2-ol, a chiral building block relevant in pharmaceutical synthesis. We will explore X-ray crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and the NMR-based Mosher's ester analysis, presenting their principles, experimental protocols, and a comparative analysis of their performance based on available data for structurally related compounds.
Introduction to 1-Amino-3-cyclohexyloxy-propan-2-ol and the Importance of Stereochemistry
1-Amino-3-cyclohexyloxy-propan-2-ol is a chiral 1,3-amino alcohol. Its structure contains a stereocenter at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). In the context of drug development, it is imperative to synthesize and characterize the single, desired enantiomer to ensure therapeutic efficacy and safety. This necessitates robust analytical methods for the unambiguous assignment of its absolute configuration.
Comparison of Analytical Methods
The choice of method for determining absolute configuration often depends on the physical properties of the sample, the availability of instrumentation, and the stage of drug development. The following table summarizes the key characteristics of the three most reliable techniques.
Feature
X-ray Crystallography
Vibrational Circular Dichroism (VCD)
Mosher's Ester Analysis (NMR)
Principle
Direct determination of the three-dimensional arrangement of atoms in a single crystal.
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.
Derivatization of the alcohol with chiral Mosher's acid chlorides to form diastereomers, followed by analysis of their ¹H NMR spectra.
Provides unambiguous, definitive assignment of absolute configuration.[2]
Applicable to non-crystalline samples (oils, liquids) and provides conformational information in solution.[1]
Does not require specialized equipment beyond a standard NMR spectrometer.
Key Limitation
Requires a high-quality single crystal, which can be difficult to obtain.[2]
Requires access to a VCD spectrometer and computational resources for DFT calculations.
Indirect method that relies on conformational models; can be ambiguous for complex or flexible molecules.
Experimental Protocols
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining absolute configuration due to its direct and unambiguous nature.[2] The primary challenge lies in obtaining a single crystal of sufficient quality. For amino alcohols like 1-Amino-3-cyclohexyloxy-propan-2-ol, derivatization to form a salt with a chiral acid or a co-crystal can facilitate crystallization.
General Protocol:
Derivatization (Optional but often necessary): The amino group of 1-Amino-3-cyclohexyloxy-propan-2-ol can be protected (e.g., with a Boc group) to improve crystallinity. Alternatively, salt formation with a chiral acid can be attempted.
Crystallization: A systematic screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) is performed to grow single crystals of suitable size and quality.
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved and refined to obtain the precise atomic coordinates.
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.
Workflow for X-ray Crystallography:
Figure 1. General workflow for determining absolute configuration using X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization is unsuccessful.[1] The method involves comparing the experimental VCD spectrum with the theoretically predicted spectrum for a known enantiomer, calculated using Density Functional Theory (DFT).
General Protocol:
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure 1-Amino-3-cyclohexyloxy-propan-2-ol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[1]
VCD Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer.
Computational Modeling:
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the molecule to identify all low-energy conformers.
For each conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Calculate the VCD and IR spectra for each conformer.
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A good match in the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration.
Logical Relationship in VCD Analysis:
Figure 2. Logical flow for absolute configuration assignment using VCD spectroscopy.
Mosher's Ester Analysis
Mosher's method is a widely used NMR technique for deducing the absolute configuration of chiral alcohols and amines.[3][4] It involves the formation of diastereomeric esters (or amides) with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of these diastereomers allows for the assignment of the stereocenter.
General Protocol:
Derivatization:
React two separate aliquots of the enantiomerically pure 1-Amino-3-cyclohexyloxy-propan-2-ol with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine, DMAP). This will form the (R)-MTPA and (S)-MTPA esters of the secondary alcohol.
NMR Analysis:
Acquire the ¹H NMR spectra of both diastereomeric esters.
Assign the proton signals for the groups flanking the stereocenter.
Calculate the chemical shift differences: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) for each assigned proton.
Configuration Assignment:
Based on the established conformational model of the MTPA esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
By analyzing the sign of the Δδ values for the protons in the cyclohexyloxymethyl and aminomethyl groups, the absolute configuration of the C-2 stereocenter can be determined.
Illustrative Data for a Structurally Similar Amino Alcohol:
Proton
δ (S-MTPA) (ppm)
δ (R-MTPA) (ppm)
Δδ (δS - δR) (ppm)
H-1a
3.55
3.65
-0.10
H-1b
3.40
3.52
-0.12
H-3a
3.80
3.72
+0.08
H-3b
3.95
3.85
+0.10
Experimental Workflow for Mosher's Method:
Figure 3. Step-by-step workflow for Mosher's ester analysis.
Conclusion and Recommendations
The determination of the absolute configuration of 1-Amino-3-cyclohexyloxy-propan-2-ol can be reliably achieved using X-ray crystallography, VCD spectroscopy, or Mosher's ester analysis.
X-ray crystallography is the most definitive method and should be pursued if a high-quality single crystal can be obtained.
VCD spectroscopy is the recommended alternative for non-crystalline samples, providing a robust assignment through the combination of experimental measurement and computational modeling.
Mosher's ester analysis offers a more accessible approach that can be performed with standard NMR instrumentation, though care must be taken in the interpretation of the data, especially for conformationally flexible molecules.
For drug development professionals, a dual approach, such as confirming the result from Mosher's method with VCD analysis, can provide a very high level of confidence in the stereochemical assignment, which is crucial for regulatory submissions and ensuring the safety and efficacy of the final drug product.
Comparative Analysis of 1-Amino-3-cyclohexyloxy-propan-2-ol in Biological Assays: A Focus on Adrenergic Receptor Cross-Reactivity
For Immediate Release This guide provides a comparative analysis of the potential cross-reactivity of 1-Amino-3-cyclohexyloxy-propan-2-ol in biological assays, with a specific focus on its likely interaction with adrener...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comparative analysis of the potential cross-reactivity of 1-Amino-3-cyclohexyloxy-propan-2-ol in biological assays, with a specific focus on its likely interaction with adrenergic receptors due to its structural similarity to known beta-blockers. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
The structural backbone of 1-Amino-3-cyclohexyloxy-propan-2-ol, featuring a propan-2-ol moiety with amino and ether linkages, is a common motif in beta-adrenergic receptor antagonists (beta-blockers). This structural alert suggests a high probability of interaction with beta-adrenergic receptors and potentially other related G-protein coupled receptors (GPCRs). This guide outlines the key signaling pathways, experimental workflows for assessing cross-reactivity, and presents a comparative framework with established beta-blockers.
Beta-adrenergic receptors (β-ARs) are integral to the sympathetic nervous system's regulation of cardiovascular function.[1][2] These receptors, primarily β1 and β2 subtypes in the heart, are GPCRs that, upon stimulation by catecholamines like norepinephrine, activate downstream signaling cascades.[3][4] The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility.[5] Given its structure, 1-Amino-3-cyclohexyloxy-propan-2-ol is hypothesized to act as an antagonist at these receptors, thereby inhibiting this signaling cascade.
Figure 1: Hypothesized interaction of 1-Amino-3-cyclohexyloxy-propan-2-ol with the beta-adrenergic signaling pathway.
Comparative Cross-Reactivity Profile
While specific experimental data for 1-Amino-3-cyclohexyloxy-propan-2-ol is not publicly available, a comparative analysis can be drawn from the known cross-reactivity profiles of established beta-blockers. Beta-blockers are classified based on their selectivity for β1 and β2 receptors. Cross-reactivity with other receptors, such as alpha-adrenergic, serotonergic, or dopaminergic receptors, can lead to off-target effects. The degree of cross-reactivity among different beta-blockers is not extensively documented in all cases.[6]
Table 1: Comparative Receptor Selectivity of Common Beta-Blockers
Compound
Primary Target(s)
Known Cross-Reactivity
Propranolol
β1, β2 (Non-selective)
5-HT1A, 5-HT1B receptors
Metoprolol
β1 (Cardioselective)
Low affinity for β2 receptors
Atenolol
β1 (Cardioselective)
Very low affinity for β2 receptors
Carvedilol
β1, β2, α1
-
1-Amino-3-cyclohexyloxy-propan-2-ol
Hypothesized: β1, β2
To be determined
Data for known beta-blockers is compiled from publicly available pharmacological databases. The entry for 1-Amino-3-cyclohexyloxy-propan-2-ol is hypothetical and requires experimental validation.
Experimental Protocols for Assessing Cross-Reactivity
To elucidate the cross-reactivity profile of 1-Amino-3-cyclohexyloxy-propan-2-ol, a tiered approach employing standard in vitro pharmacological assays is recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
Experimental Workflow: Radioligand Binding Assay
Figure 2: General workflow for a competitive radioligand binding assay.
Detailed Methodology:
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.[8] The protein concentration is determined using a standard assay like the BCA assay.[8]
Assay Setup: The assay is typically performed in a 96-well plate format.[8] Each well contains the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for beta-adrenergic receptors), and varying concentrations of the test compound (1-Amino-3-cyclohexyloxy-propan-2-ol) or a known competitor for determining non-specific binding.[8][9]
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[7][10] The filters are then washed with ice-cold buffer to remove unbound radioligand.
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.[7]
Kinase Inhibition Assays
To assess potential off-target effects on intracellular signaling cascades, a kinase inhibition assay can be performed. While the primary hypothesized target is a GPCR, many small molecules exhibit cross-reactivity with kinases.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Figure 3: General workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
Assay Principle: A variety of assay formats can be used, such as luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays that detect the phosphorylated substrate.[11][12]
Reaction Setup: The assay is performed in a multi-well plate. Each well contains the purified kinase, a specific substrate, ATP, and varying concentrations of 1-Amino-3-cyclohexyloxy-propan-2-ol.
Incubation: The reaction is incubated at a controlled temperature (typically 30°C) to allow for the enzymatic reaction to proceed.
Detection: A detection reagent is added to stop the kinase reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the kinase activity.
Data Analysis: The signal is measured using a plate reader, and the data is analyzed to determine the IC50 value of the test compound for the inhibition of the kinase.
Conclusion
Based on its chemical structure, 1-Amino-3-cyclohexyloxy-propan-2-ol warrants thorough investigation for its potential interaction with adrenergic receptors, particularly as a beta-blocker. The experimental protocols outlined in this guide provide a robust framework for characterizing its binding affinity and cross-reactivity profile. A comprehensive understanding of its interactions with a panel of receptors and kinases is crucial for any future development and to anticipate potential on-target and off-target pharmacological effects. The lack of publicly available data on this specific compound underscores the necessity for empirical testing to validate these hypotheses.
A Comparative Benchmarking Guide: 1-Amino-3-cyclohexyloxy-propan-2-ol and Related Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol with other prominent amino alcohols. The core structure, a 1-amino-3-alko...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol with other prominent amino alcohols. The core structure, a 1-amino-3-alkoxy-propan-2-ol backbone, is a key pharmacophore in many beta-adrenergic receptor antagonists (beta-blockers). Therefore, this comparison benchmarks the target compound against well-established pharmaceuticals such as Propranolol, Atenolol, and Metoprolol, focusing on physicochemical properties, synthesis pathways, and potential applications.
Physicochemical Properties
The physicochemical properties of an amino alcohol are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its solubility, absorption, distribution, and interaction with biological targets. The following table summarizes key properties for 1-Amino-3-cyclohexyloxy-propan-2-ol and selected benchmarks.
The synthesis of 1-amino-3-alkoxy-propan-2-ols, including the target compound and its pharmaceutical analogues, typically follows a convergent synthetic strategy. The general pathway involves the reaction of a corresponding alcohol or phenol with an epoxide, followed by a ring-opening reaction with an amine.
A common and efficient method involves two primary steps:
Epoxide Formation: A starting alcohol (e.g., cyclohexanol) or phenol (e.g., 1-naphthol) is reacted with epichlorohydrin, often in the presence of a base, to form a glycidyl ether intermediate.[7][8][9]
Amination (Ring-Opening): The resulting epoxide ring is opened by nucleophilic attack from an amine (e.g., ammonia for the target compound, or isopropylamine for the comparators), yielding the final 1-amino-3-alkoxy-propan-2-ol product.[9][10]
This versatile synthesis route allows for significant molecular diversity by simply varying the starting alcohol/phenol and the amine used in the final step.
General Synthesis of 1-Amino-3-alkoxy-propan-2-ols.
Performance and Applications
While direct experimental data for 1-Amino-3-cyclohexyloxy-propan-2-ol is limited, its structural similarity to well-known beta-blockers suggests potential activity at beta-adrenergic receptors. The nature of the alkoxy group (cyclohexyloxy vs. aromatic systems in the comparators) will significantly influence its lipophilicity, receptor binding affinity, and metabolic stability.
Application as Beta-Adrenergic Antagonists
Propranolol, Atenolol, and Metoprolol are established beta-blockers used to treat cardiovascular conditions like hypertension and angina.[1] Their mechanism involves blocking the binding of catecholamines (e.g., adrenaline) to beta-adrenergic receptors in the heart, leading to reduced heart rate and blood pressure.[11] The primary difference lies in their selectivity: Propranolol is non-selective, acting on both β1 and β2 receptors, whereas Atenolol and Metoprolol are cardioselective, primarily targeting β1 receptors in the heart, which can reduce certain side effects.[11][12] The performance of 1-Amino-3-cyclohexyloxy-propan-2-ol in this context would need to be evaluated through receptor binding assays and functional studies.
Mechanism of Beta-Blockade at the Adrenergic Receptor.
Application in Asymmetric Synthesis
Chiral amino alcohols are widely employed as catalysts or chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial in drug development.[] Their bifunctional nature (amine and alcohol groups) allows them to form rigid chelated intermediates with metal catalysts or substrates, effectively controlling the stereochemical outcome of a reaction.[] A primary application is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane reagents.[14][15] The steric and electronic properties of the substituents on the amino alcohol are critical for achieving high enantioselectivity.
Experimental Protocols: Performance Evaluation
To benchmark 1-Amino-3-cyclohexyloxy-propan-2-ol as a chiral catalyst, a standard protocol for the asymmetric reduction of a model ketone, such as acetophenone, can be employed.
Objective: To determine the catalytic efficiency and enantioselectivity of the amino alcohol in the borane-mediated reduction of acetophenone.
Materials:
1-Amino-3-cyclohexyloxy-propan-2-ol (or other amino alcohol catalyst)
Borane-dimethyl sulfide complex (BH₃·SMe₂) solution in THF
Acetophenone (substrate)
Anhydrous Tetrahydrofuran (THF) (solvent)
Methanol (quenching agent)
Standard workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine, MgSO₄)
Internal standard for GC analysis (e.g., dodecane)
Chiral HPLC or GC column for enantiomeric excess (ee) determination
Procedure:
Catalyst Preparation (In Situ): In a flame-dried, nitrogen-purged flask, dissolve the amino alcohol (e.g., 0.1 mmol) in anhydrous THF. Add the borane solution (e.g., 0.1 mmol) dropwise at room temperature and stir for 5-10 minutes to form the oxazaborolidine catalyst in situ.[14]
Reduction Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the borane solution (1.0 mmol) followed by a dropwise addition of a solution of acetophenone (1.0 mmol) in anhydrous THF.
Monitoring: Stir the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC).
Quenching and Workup: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash successively with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Analysis:
Conversion/Yield: Analyze the crude product by Gas Chromatography (GC) with an internal standard to determine the conversion of acetophenone and the yield of 1-phenylethanol.
Enantioselectivity: Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral HPLC or chiral GC.
A Comparative Guide to the Quantitative Analysis of 1-Amino-3-cyclohexyloxy-propan-2-ol Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective quantification of chiral molecules like 1-Amino-3-cyclohexyloxy-propan-2-ol is a critical step in ensuring the safety and efficacy o...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the stereoselective quantification of chiral molecules like 1-Amino-3-cyclohexyloxy-propan-2-ol is a critical step in ensuring the safety and efficacy of pharmaceuticals. This beta-blocker, like many others, exhibits stereospecific pharmacological activity, making the accurate measurement of its enantiomers essential. This guide provides a comparative overview of analytical techniques, complete with experimental protocols and performance data, to aid in the selection of an appropriate method for the quantitative analysis of 1-Amino-3-cyclohexyloxy-propan-2-ol enantiomers.
The primary methods for the chiral separation and quantification of beta-blockers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Both techniques offer distinct advantages and are suited for different analytical challenges.
Comparison of Analytical Methods
The choice between HPLC and CE for the quantitative analysis of 1-Amino-3-cyclohexyloxy-propan-2-ol enantiomers will depend on the specific requirements of the assay, such as sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of these methods based on published data for analogous beta-blockers.
Can be longer depending on the resolution required.
Advantages
High resolution, well-established, robust, and suitable for preparative scale.
Low sample and reagent consumption, high efficiency, and different selectivity.
Disadvantages
Higher solvent consumption, potential for high backpressure.
Lower loading capacity, sensitivity can be lower than HPLC-MS/MS.
Experimental Protocols
Below are detailed, representative experimental protocols for the quantitative analysis of beta-blocker enantiomers, which can be adapted for 1-Amino-3-cyclohexyloxy-propan-2-ol.
This protocol is based on established methods for the separation of beta-blocker enantiomers using a polysaccharide-based chiral stationary phase.
1. Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.
2. Chromatographic Conditions:
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
Mobile Phase: n-hexane/ethanol/diethylamine (80:20:0.1, v/v/v).[6]
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 230 nm.
Injection Volume: 10 µL.
3. Sample Preparation:
Prepare a stock solution of the 1-Amino-3-cyclohexyloxy-propan-2-ol racemate in the mobile phase.
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) step would be necessary to remove interfering matrix components.[7][8]
4. Method Validation:
Specificity: Analyze blank samples to ensure no interfering peaks at the retention times of the enantiomers.
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.99.
Precision: Determine intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) should be < 15%.
Accuracy: Assess by the recovery of known amounts of enantiomers spiked into a blank matrix. Recoveries should be within 85-115%.
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[9]
Method 2: Chiral Capillary Electrophoresis (CE)
This protocol outlines a general approach for the enantioseparation of beta-blockers using a cyclodextrin-based chiral selector.
1. Instrumentation:
Capillary electrophoresis system with a power supply, autosampler, and a diode array detector (DAD).
2. Electrophoretic Conditions:
Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin.
Voltage: 20 kV.
Temperature: 25°C.
Detection: DAD at 214 nm.
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
3. Sample Preparation:
Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Filter the sample through a 0.22 µm syringe filter before injection.
4. Method Validation:
The validation parameters (specificity, linearity, precision, accuracy, LOD, and LOQ) should be assessed in a similar manner to the HPLC method, with acceptance criteria adjusted as appropriate for CE.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflows for sample analysis and the logical relationship of method validation.
Figure 1. General workflow for the quantitative analysis of enantiomers.
Figure 2. Key parameters for analytical method validation.
Efficacy comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol derivatives in vitro
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vitro efficacy of several widely studied β-adrenergic receptor antagonists (β-blockers). Due to the lim...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of several widely studied β-adrenergic receptor antagonists (β-blockers). Due to the limited public data on 1-Amino-3-cyclohexyloxy-propan-2-ol derivatives, this guide focuses on the well-established class of β-blockers, which share structural similarities and functional relevance. The data presented herein is derived from in vitro experimental studies and is intended to serve as a resource for research and development purposes.
Comparative Efficacy Data
The primary mechanism of β-blockers is the competitive antagonism of endogenous catecholamines, such as norepinephrine and epinephrine, at β-adrenergic receptors. The efficacy of this antagonism is commonly quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki, in nM) of several common β-blockers for human β1 and β2 adrenergic receptors, as determined in studies using membranes from recombinant cell lines expressing these receptors.[1]
Compound
β1 Ki (nM)
β2 Ki (nM)
β1 Selectivity Ratio (β2 Ki / β1 Ki)
Bisoprolol
10
190
19
Betaxolol
9
100
11.1
Atenolol
100
1400
14
Metoprolol
70
770
11
Propranolol
2.9
4.7
1.6
Carvedilol
0.9
3.0
3.3
ICI 118,551
110
0.8
0.007
Note: Data compiled from studies on recombinant human receptors.[1] Selectivity ratios are calculated from the provided Ki values. ICI 118,551 is a known β2-selective antagonist.
Signaling Pathways and Experimental Workflow
To understand the context of these in vitro assays, it is crucial to visualize the underlying biological pathways and the experimental procedures used to measure drug efficacy.
The experimental determination of a compound's efficacy typically follows a structured workflow, beginning with target preparation and culminating in data analysis to derive metrics such as Ki or IC50 values.
Figure 2. General Experimental Workflow for In Vitro Efficacy Testing.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for two key in vitro assays used to characterize β-blocker efficacy.
Radioligand Receptor Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for β1 or β2 adrenergic receptors.
Materials:
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human β1 or β2 adrenergic receptor (e.g., CHO or HEK293 cells).
Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol.
Test Compounds: β-blockers of interest, dissolved and serially diluted.
Assay Buffer: e.g., Tris-HCl buffer with MgCl₂, pH 7.4.
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
Scintillation Counter: For detecting radioactivity.
Procedure:
Reaction Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
Separation: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.[2] This step separates the receptor-bound radioligand from the free radioligand in the solution.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Detection: Place the filters into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.[2]
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3]
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of the second messenger, cyclic adenosine monophosphate (cAMP).[4]
Objective: To determine the functional potency (IC50) of a β-blocker in inhibiting agonist-stimulated cAMP production.
Materials:
Cell Line: A whole-cell system expressing the β-adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells).
Agonist: A known β-adrenergic agonist, such as Isoproterenol.
Test Compounds: β-blockers of interest, dissolved and serially diluted.
cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Fluorescence Resonance Energy Transfer), or ELISA.[5]
Cell Culture Reagents: Growth media, buffers, and multi-well plates suitable for cell culture.
Procedure:
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow overnight.[4]
Pre-incubation with Antagonist: Remove the growth medium and add the test compounds (β-blockers) at various concentrations to the cells. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
Agonist Stimulation: Add a fixed concentration of the β-agonist (typically a concentration that produces 80% of the maximal response, EC80) to all wells (except negative controls) and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.
Cell Lysis and Detection: Stop the reaction and lyse the cells to release the intracellular cAMP. Follow the protocol of the chosen cAMP detection kit to measure the amount of cAMP produced in each well.[4]
Data Analysis: Plot the cAMP level (or the detection signal) against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
Navigating the Disposal of 1-Amino-3-cyclohexyloxy-propan-2-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 1-Amino-3-cyclohexyloxy-propan-2-ol, ensuring that operational procedures align with best practices. Due to the limited availability of specific data for this compound, the following procedures are based on information for structurally similar amino alcohols and general chemical waste management principles.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is crucial to handle 1-Amino-3-cyclohexyloxy-propan-2-ol with appropriate personal protective equipment (PPE). Based on data for similar amino alcohols, this compound is likely to be corrosive and can cause severe skin burns and eye damage[1][2][3][4][5].
Required PPE:
Gloves: Chemical-resistant gloves.
Eye Protection: Safety goggles and/or a face shield.
Lab Coat: A flame-retardant lab coat is recommended.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[2]. Ensure that an eyewash station and safety shower are readily accessible[2].
Step-by-Step Disposal Procedure
The disposal of 1-Amino-3-cyclohexyloxy-propan-2-ol must comply with local, regional, and national hazardous waste regulations[2][4]. The following steps provide a general framework for its disposal as a hazardous chemical waste.
Waste Identification and Classification:
Based on similar compounds, 1-Amino-3-cyclohexyloxy-propan-2-ol should be classified as a hazardous waste due to its corrosive nature[2][3][4].
It is crucial to consult your institution's environmental health and safety (EHS) office for specific classification and disposal guidelines.
Waste Collection and Storage:
Collect waste 1-Amino-3-cyclohexyloxy-propan-2-ol in a designated, properly labeled, and sealed container. The container should be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents[2][3].
Disposal Protocol:
Do not dispose of 1-Amino-3-cyclohexyloxy-propan-2-ol down the drain or in regular trash[2][3][4][6]. Discharge into the environment must be avoided[6].
The recommended method of disposal is to transfer the waste to a licensed chemical destruction plant or arrange for controlled incineration with flue gas scrubbing[6].
Contact your institution's EHS department or a certified chemical waste disposal company to arrange for pickup and proper disposal.
Quantitative Data Summary
There is currently no specific quantitative data available in the public domain regarding disposal limits or concentration thresholds for 1-Amino-3-cyclohexyloxy-propan-2-ol. The following table is provided as a template for recording institutional or regulatory limits.
Parameter
Value
Units
Regulatory Body
pH Limit for Sewer Disposal
N/A
Concentration Limit in Waste Stream
N/A
mg/L
Reportable Quantity (RQ)
N/A
lbs
N/A: Not Available in the reviewed literature.
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of 1-Amino-3-cyclohexyloxy-propan-2-ol for disposal purposes were found in the reviewed literature. Research on the chemical recycling of other amino-alcohols has been conducted, but these are not intended as on-site disposal methods[7][8].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-Amino-3-cyclohexyloxy-propan-2-ol.